3-O-Methyltirotundin
Description
Properties
Molecular Formula |
C20H30O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate |
InChI |
InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3 |
InChI Key |
SOLCYTMIFQPNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 3-O-Methyltirotundin: A Technical Guide on its Discovery and Origins
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of 3-O-Methyltirotundin, a sesquiterpenoid lactone of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's isolation, structure elucidation, and the methodologies employed.
Introduction
This compound is a naturally occurring sesquiterpenoid lactone that has been identified in the plant species Tithonia diversifolia, a member of the Asteraceae family.[1] Sesquiterpenoid lactones are a diverse group of secondary metabolites known for their wide range of biological activities, making them a focal point for natural product chemists and pharmacologists. This guide will delve into the specifics of this compound, from its botanical source to its molecular structure.
Botanical Origin
The primary natural source of this compound is the herb Tithonia diversifolia, commonly known as the Mexican sunflower.[1] This plant is native to Mexico and Central America and has become naturalized in various tropical and subtropical regions worldwide. It is recognized for its rich composition of sesquiterpenoid lactones, which contribute to its traditional medicinal uses and allelopathic properties. The discovery of this compound and its derivatives has further solidified the importance of T. diversifolia as a source of novel bioactive compounds.
Discovery and Isolation
The initial discovery of this compound is linked to the broader investigation of the chemical constituents of Tithonia diversifolia. While a singular seminal publication detailing its first isolation is not readily apparent in the reviewed literature, the general methodology for the extraction and isolation of sesquiterpenoid lactones from this plant provides a clear framework for its discovery.
A foundational study by Macías et al. (2015) published in the Journal of Natural Products outlines a typical workflow for the isolation of tirotundin (B206078) derivatives. This process, which would be analogous to the discovery of this compound, is presented below.
Experimental Workflow for Isolation
The isolation of sesquiterpenoid lactones from Tithonia diversifolia generally follows a multi-step process involving extraction, fractionation, and purification.
Structure Elucidation
The determination of the molecular structure of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the compound's connectivity, stereochemistry, and functional groups.
Spectroscopic Methodologies
The primary techniques used for the structure elucidation of sesquiterpenoid lactones like this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups, such as hydroxyls, carbonyls (from the lactone and ester groups), and carbon-carbon double bonds.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.
The logical relationship for structure elucidation is depicted in the following diagram:
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1021945-29-8 | N/A |
| Molecular Formula | C₂₀H₃₀O₆ | [2] |
| Molecular Weight | 366.45 g/mol | [2] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, research on structurally related sesquiterpenoid lactones from Tithonia diversifolia provides valuable insights.
A study on tirotundin and other sesquiterpene lactones from T. diversifolia demonstrated their anti-inflammatory activity through the inhibition of the transcription factor NF-κB. The proposed mechanism involves the alkylation of cysteine residues within the DNA binding domain of NF-κB, which in turn reduces the synthesis of inflammatory mediators.
The potential signaling pathway inhibition is illustrated below:
Conclusion
This compound represents one of the many interesting sesquiterpenoid lactones isolated from Tithonia diversifolia. Its discovery is a testament to the value of natural product research in identifying novel chemical entities with potential therapeutic applications. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its pharmacological potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.
References
The Biosynthetic Pathway of 3-O-Methyltirotundin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyltirotundin, a sesquiterpene lactone found in plants such as Tithonia diversifolia, belongs to a class of natural products with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for developing metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon the well-established principles of sesquiterpene lactone biosynthesis. The pathway commences with the universal C15 precursor, farnesyl diphosphate (B83284), and proceeds through a series of cyclization, oxidation, and hydroxylation reactions to form the parent compound, tirotundin (B206078). The final step involves a regiospecific methylation at the C3 hydroxyl group. This document provides a detailed overview of the proposed enzymatic steps, key intermediates, and relevant experimental methodologies, supported by representative quantitative data from related pathways.
Introduction to Sesquiterpene Lactone Biosynthesis
Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The biosynthesis of STLs originates from the isoprenoid pathway, specifically from the precursor farnesyl diphosphate (FPP).[3][4] The general pathway involves three key stages:
-
Cyclization: The linear FPP molecule is cyclized by a sesquiterpene synthase (STS) to form a variety of cyclic sesquiterpene scaffolds.[5] For most germacranolide-type STLs, of which tirotundin is a member, the initial product is (+)-germacrene A.[6]
-
Oxidation and Lactonization: The sesquiterpene hydrocarbon backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[7][8] This includes the formation of a carboxylic acid and subsequent hydroxylation, which leads to the formation of the characteristic γ-lactone ring. A key intermediate in many STL pathways is costunolide (B1669451).[9][10]
-
Tailoring/Decorating Reactions: The basic STL skeleton is further modified by various enzymes, including hydroxylases, epoxidases, and glycosyltransferases, leading to the vast structural diversity of these compounds. The final step in the formation of this compound is one such tailoring reaction: O-methylation.
Proposed Biosynthetic Pathway of this compound
The biosynthetic pathway for this compound has not been fully elucidated experimentally. However, based on the known pathways of closely related sesquiterpene lactones, a detailed putative pathway can be proposed. The pathway begins with the formation of the key intermediate, (+)-costunolide, and proceeds through several hydroxylation steps to form tirotundin, which is then methylated.
Stage 1: Formation of the Precursor, (+)-Costunolide
The initial steps leading to the formation of (+)-costunolide are well-documented in several Asteraceae species.[8][9]
-
Farnesyl Diphosphate (FPP) to (+)-Germacrene A: The biosynthesis is initiated by the cyclization of FPP, catalyzed by (+)-germacrene A synthase (GAS) .[6]
-
(+)-Germacrene A to Germacrene A Acid: The product of the GAS enzyme, (+)-germacrene A, undergoes a three-step oxidation of the isopropenyl side chain. This is catalyzed by a single multifunctional CYP450 enzyme, germacrene A oxidase (GAO) , to yield germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[8]
-
Germacrene A Acid to (+)-Costunolide: The final step in the formation of the lactone ring is the C6α-hydroxylation of germacrene A acid, which is catalyzed by costunolide synthase (COS) , another specific CYP450 enzyme. The resulting 6α-hydroxy-germacrene A acid spontaneously cyclizes to form (+)-costunolide.[7][9]
Stage 2: Conversion of (+)-Costunolide to Tirotundin
Tirotundin is a hydroxylated derivative of the germacranolide skeleton. The conversion of (+)-costunolide to tirotundin likely involves a series of hydroxylation reactions catalyzed by specific CYP450 enzymes. The exact order of these hydroxylations is yet to be determined. Based on the structure of tirotundin, hydroxylations at the C3 and C4 positions are required.
-
Hydroxylation at C3: (+)-Costunolide is hydroxylated at the C3 position to yield 3-hydroxycostunolide. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase .
-
Hydroxylation at C4: The intermediate is then hydroxylated at the C4 position, a step also presumed to be catalyzed by a cytochrome P450 monooxygenase , to yield tirotundin.
Stage 3: Methylation of Tirotundin to this compound
The final step in the biosynthesis is the specific methylation of the hydroxyl group at the C3 position of tirotundin.
-
O-Methylation: This reaction is catalyzed by an O-methyltransferase (OMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, transferring the methyl group to the 3-hydroxyl of tirotundin to form this compound and releasing S-adenosyl-L-homocysteine (SAH).[11][12]
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway from the central precursor, Farnesyl Diphosphate, to this compound.
Quantitative Data
As the biosynthetic pathway of this compound is not yet fully characterized, quantitative data for the specific enzymes are unavailable. The following table summarizes representative kinetic parameters for enzymes involved in the well-studied biosynthesis of the precursor, costunolide, in chicory (Cichorium intybus). These values provide a benchmark for the expected enzymatic efficiencies in the proposed pathway.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |
| (+)-Germacrene A Synthase (GAS) | Farnesyl Diphosphate | 6.6 | N/A | Cichorium intybus | [6] |
| Costunolide Synthase (COS) | Germacrene A Acid | ~50 | N/A | Cichorium intybus | [8] |
Note: N/A indicates that the value was not reported in the cited study.
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would involve the identification and functional characterization of the candidate genes encoding the enzymes at each step. Below are generalized protocols for key experiments.
Identification of Candidate Genes
A transcriptomics approach (RNA-seq) on the tissues of Tithonia diversifolia that actively produce this compound can be employed to identify candidate genes. Genes homologous to known sesquiterpene synthases, CYP450s, and O-methyltransferases would be selected for further characterization.
Functional Characterization of a Candidate Sesquiterpene Synthase
Objective: To express a candidate GAS gene and analyze its enzymatic product.
-
Cloning: The full-length cDNA of the candidate GAS gene is cloned into a suitable expression vector (e.g., pET-28a for E. coli or a yeast expression vector).
-
Heterologous Expression: The recombinant plasmid is transformed into an expression host (E. coli or Saccharomyces cerevisiae). Protein expression is induced under optimal conditions.
-
Enzyme Assay:
-
The cell pellet is harvested, and the protein is extracted and purified.
-
The purified enzyme is incubated with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent cation (e.g., Mg2+).
-
The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or pentane).
-
-
Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product by comparing its mass spectrum and retention index with an authentic standard of (+)-germacrene A.
Functional Characterization of a Candidate Cytochrome P450
Objective: To express a candidate CYP450 and its corresponding CPR in yeast to test its catalytic activity on a sesquiterpene precursor.
-
Cloning: The candidate CYP450 gene and the gene for its redox partner, cytochrome P450 reductase (CPR), are cloned into a yeast expression vector.
-
Heterologous Expression: The constructs are transformed into Saccharomyces cerevisiae.
-
In vivo/In vitro Assay:
-
For in vivo assays, the yeast strain is cultured, and the substrate (e.g., germacrene A or costunolide) is fed to the culture.
-
For in vitro assays, microsomes are isolated from the yeast culture. The assay is performed by incubating the microsomes with the substrate and NADPH.
-
-
Product Analysis: The products are extracted from the yeast culture or the in vitro assay mixture and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated products.
Functional Characterization of a Candidate O-Methyltransferase
Objective: To express a candidate OMT and test its ability to methylate tirotundin.
-
Cloning and Expression: The candidate OMT gene is cloned into an E. coli expression vector and the protein is expressed and purified.
-
Enzyme Assay: The purified OMT is incubated with tirotundin and the methyl donor, S-adenosyl-L-methionine (SAM), in an appropriate buffer.
-
Product Analysis: The reaction mixture is analyzed by LC-MS to detect the formation of this compound, identified by its mass and fragmentation pattern.
Conclusion
The proposed biosynthetic pathway of this compound provides a robust framework for future research aimed at its complete elucidation. The pathway follows the canonical steps of sesquiterpene lactone biosynthesis, starting from FPP and proceeding through key intermediates like (+)-germacrene A and (+)-costunolide, followed by specific tailoring reactions of hydroxylation and O-methylation. The identification and functional characterization of the specific synthases, CYP450s, and O-methyltransferase from Tithonia diversifolia are the critical next steps. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this promising therapeutic compound.
References
- 1. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 2. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory | Semantic Scholar [semanticscholar.org]
- 8. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of S-adenosylmethionine on production of secondary metabolites in Streptomyces diastatochromogenes 1628 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
3-O-Methyltirotundin: A Technical Guide to its Natural Source, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpenoid lactone that has garnered interest within the scientific community for its potential biological activities. As a member of the diverse class of sesquiterpenoids, it is a C15 terpenoid derived from three isoprene (B109036) units. This technical guide provides a comprehensive overview of the natural source of this compound, available data on its abundance, and detailed methodologies for its extraction and purification from its plant origin.
Natural Source and Abundance
The primary natural source of this compound is the plant species Tithonia diversifolia, a member of the Asteraceae family. This plant, commonly known as the Mexican sunflower, is a prolific weed in many tropical and subtropical regions. The aerial parts of Tithonia diversifolia, including the leaves and stems, are known to contain a variety of sesquiterpene lactones.
While the presence of this compound and structurally related compounds like tirotundin (B206078) and 1β-hydroxytirotundin 3-O-methyl ether in Tithonia diversifolia is established, specific quantitative data on the abundance of this compound remains limited in publicly available literature. The concentration of sesquiterpene lactones in plants can vary significantly based on factors such as geographical location, season, and the specific plant part analyzed. However, studies on other Asteraceae species have reported total sesquiterpene lactone content to range from 0.28% to 1.33% of the dry weight[1].
Table 1: Natural Source and Abundance of this compound and Related Compounds
| Compound Name | Natural Source | Plant Part | Abundance/Yield |
| This compound | Tithonia diversifolia | Aerial Parts | Not explicitly reported. |
| Tirotundin | Tithonia diversifolia | Aerial Parts | A major sesquiterpene lactone, but specific yield is not consistently reported. |
| 1β-hydroxytirotundin 3-O-methyl ether | Tithonia diversifolia | Aerial Parts | Isolated, but specific yield is not reported. |
| Total Sesquiterpene Lactones | Tanacetum vulgare (Tansy) | Herb | 11% of extract[1] |
| Total Sesquiterpene Lactones | Arnica montana (Arnica) | Flowers | 3% of extract[1] |
| Total Sesquiterpene Lactones | Achillea millefolium (Yarrow) | Herb | 2% of extract[1] |
Experimental Protocols
The following protocols are based on established methodologies for the isolation of sesquiterpenoids from plant materials, specifically adapted for Tithonia diversifolia.
Protocol 1: Extraction of Crude Sesquiterpenoid Mixture
This protocol describes a general method for obtaining a crude extract enriched with sesquiterpenoids from the aerial parts of Tithonia diversifolia.
1. Plant Material Preparation:
- Collect fresh, healthy aerial parts (leaves and stems) of Tithonia diversifolia.
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Maceration Extraction:
- Place the powdered plant material (e.g., 1 kg) in a large glass container.
- Add a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), to completely submerge the plant material (e.g., 5 L).
- Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
- Filter the extract through cheesecloth or filter paper to separate the plant debris from the liquid extract.
- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Combine the filtrates from all extractions.
3. Solvent Evaporation:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
- Continue evaporation until a dark, viscous crude extract is obtained.
Protocol 2: Fractionation and Purification of this compound
This protocol outlines the steps for the separation and purification of the target compound from the crude extract using column chromatography.
1. Liquid-Liquid Partitioning (Optional but Recommended):
- Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
- Perform successive extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to partition the compounds based on their polarity. Sesquiterpene lactones are typically found in the dichloromethane and ethyl acetate fractions.
- Concentrate each fraction using a rotary evaporator.
2. Silica (B1680970) Gel Column Chromatography:
- Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) using a suitable solvent system as the mobile phase. A common starting point is a gradient of n-hexane and ethyl acetate.
- Dissolve the dried dichloromethane or ethyl acetate fraction in a minimal amount of the initial mobile phase.
- Carefully load the sample onto the top of the silica gel column.
- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions of the eluate (e.g., 20 mL each).
3. Thin-Layer Chromatography (TLC) Monitoring:
- Monitor the collected fractions using TLC plates (silica gel 60 F254).
- Use a suitable developing solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
- Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
- Combine the fractions that show a similar TLC profile and contain the spot corresponding to the Rf value of this compound (if a standard is available) or the target compound based on subsequent analysis.
4. Further Purification (if necessary):
- For final purification, the combined fractions may require further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol and water or acetonitrile (B52724) and water.
Protocol 3: Quantification of Sesquiterpenoids (General Method)
1. Standard Preparation:
- Prepare a stock solution of a suitable sesquiterpene lactone standard (if available) of known concentration in methanol or acetonitrile.
- Prepare a series of calibration standards by diluting the stock solution to different concentrations.
2. Sample Preparation:
- Accurately weigh a known amount of the dried extract or purified fraction.
- Dissolve the sample in a known volume of methanol or acetonitrile.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 210-230 nm.
- Injection Volume: 20 µL.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standard against its concentration.
- Identify the peak corresponding to the sesquiterpene lactone in the sample chromatogram based on retention time.
- Quantify the amount of the sesquiterpene lactone in the sample by using the calibration curve.
Visualizations
The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of a potential (though not yet elucidated) signaling pathway interaction.
References
An In-Depth Technical Guide to 3-O-Methyltirotundin: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyltirotundin is a sesquiterpenoid lactone that has been isolated from the medicinal plant Tithonia diversifolia. This technical guide provides a comprehensive overview of its physical, chemical, and biological properties. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles the available information and outlines established experimental protocols for its isolation, characterization, and bioactivity assessment. The potential of this compound as a modulator of key signaling pathways, such as NF-κB and apoptosis, positions it as a compound of interest for further investigation in drug discovery and development.
Introduction
Tithonia diversifolia (Hemsl.) A. Gray, a plant belonging to the Asteraceae family, is a rich source of various bioactive secondary metabolites, including a diverse array of sesquiterpenoids. Among these is this compound, a derivative of the more commonly studied tirotundin. Sesquiterpenoids from this plant have garnered significant attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities. This guide focuses on the known characteristics of this compound and provides a framework for its further scientific exploration.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₆ | N/A |
| Molecular Weight | 366.45 g/mol | N/A |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [1] |
| Purity | >98% (Commercially available) | [1] |
Note: The lack of a reported melting point suggests that the compound may be an oil or has not been extensively characterized in its crystalline form.
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and structural elucidation of natural products. While specific spectra for this compound are not publicly available, commercial suppliers confirm its characterization by NMR, mass spectrometry, and HPLC.[1] The following sections describe the expected spectral characteristics based on its structure as a sesquiterpenoid lactone and general knowledge of these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show a complex pattern of signals characteristic of a sesquiterpenoid structure. Key signals would likely include those for methyl groups (singlets or doublets), methylene (B1212753) and methine protons (multiplets), and protons adjacent to oxygen-containing functional groups, which would be shifted downfield. The presence of a methoxy (B1213986) group would be indicated by a singlet integrating to three protons, typically in the range of δ 3.0-4.0 ppm.
-
¹³C-NMR: The carbon NMR spectrum would reveal 20 distinct carbon signals, consistent with the molecular formula. The chemical shifts would indicate the presence of carbonyl groups (from the lactone), olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups.
Table 2: Expected IR Absorption Peaks for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (γ-lactone) | 1770 - 1740 |
| C-O (ester/ether) | 1300 - 1000 |
| C-H (sp³ hybridized) | 3000 - 2850 |
| C=C (alkene) | ~1650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 366. The fragmentation pattern would likely involve the loss of small neutral molecules such as water, carbon monoxide, and fragments related to the side chains.
Biological Activity and Signaling Pathways
Sesquiterpenoids isolated from Tithonia diversifolia are known to possess anti-inflammatory and cytotoxic properties. While direct studies on this compound are scarce, its structural similarity to other bioactive sesquiterpenoids suggests it may act on similar cellular targets and signaling pathways.
Anti-inflammatory Activity: NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.[2][3][4][5] Inhibition can occur at various points, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.[3]
Figure 1. Proposed inhibition of the NF-κB signaling pathway.
Cytotoxic Activity: Apoptosis Signaling Pathway
Many sesquiterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for anticancer drug development.[6][7] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process. Sesquiterpenoids can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[7]
Figure 2. Potential modulation of apoptosis signaling pathways.
Experimental Protocols
The following sections outline general experimental protocols that can be adapted for the study of this compound.
Isolation of Sesquiterpenoids from Tithonia diversifolia
This protocol is a general guide for the extraction and isolation of sesquiterpenoids. Optimization may be required.
Figure 3. General workflow for isolation.
-
Extraction: Dried and powdered aerial parts of T. diversifolia are macerated with methanol at room temperature. The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.[8]
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity, such as hexane, and ethyl acetate, to separate compounds based on their polarity.[8]
-
Chromatographic Purification: The ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is further purified using column chromatography on silica gel.[3] Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and subjected to further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[7]
NF-κB Inhibition Assay
This cell-based assay can be used to determine the inhibitory effect of this compound on NF-κB activation.
-
Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.
-
Stimulation: NF-κB activation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Analysis: The inhibition of NF-κB activation can be assessed by several methods:
Apoptosis Assay
The induction of apoptosis by this compound in cancer cell lines can be evaluated using the following methods.[2]
-
Cell Culture and Treatment: A cancer cell line of interest is cultured and treated with varying concentrations of this compound for different time points.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.[2]
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved PARP, can be determined by Western blotting to elucidate the underlying mechanism.[2]
Conclusion
This compound is a sesquiterpenoid with potential anti-inflammatory and cytotoxic properties. Although specific experimental data for this compound is not widely available, this guide provides a comprehensive summary of its known characteristics and outlines established methodologies for its further investigation. The structural similarity of this compound to other bioactive sesquiterpenoids suggests that it may modulate key signaling pathways involved in inflammation and cell death. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. The detailed experimental protocols provided herein offer a roadmap for researchers to explore the promising biological activities of this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lavierebelle.org [lavierebelle.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. essencejournal.com [essencejournal.com]
- 7. Sesquiterpenoids from Tithonia diversifolia with potential cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-O-Methyltirotundin (CAS 1021945-29-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-O-Methyltirotundin is limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical properties and contextual biological activities based on closely related compounds isolated from its natural source, Tithonia diversifolia. The information on biological activity and experimental protocols is primarily based on studies of the parent compound, tirotundin (B206078), and other bioactive sesquiterpenoids from the same plant.
Core Compound Properties
This compound is a sesquiterpenoid naturally occurring in the plant Tithonia diversifolia. As a derivative of tirotundin, it shares a common structural backbone which is responsible for the biological activities observed in this class of compounds.
| Property | Value | Citation(s) |
| CAS Number | 1021945-29-8 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₃₀O₆ | |
| Molecular Weight | 366.45 g/mol | |
| Compound Type | Sesquiterpenoid | |
| Natural Source | Tithonia diversifolia (Hemsl.) A.Gray | |
| Physical Description | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Purity | Typically available at >=98% |
Synthesis
While a specific, detailed synthesis protocol for this compound is not documented in the reviewed literature, a potential synthetic route would involve the isolation of its precursor, tirotundin, from Tithonia diversifolia followed by a methylation reaction.
A general approach for the O-methylation of a hydroxyl group on a complex natural product like tirotundin would involve the use of a methylating agent in the presence of a suitable base.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action (Based on Related Compounds)
The biological activity of this compound has not been extensively reported. However, studies on its parent compound, tirotundin, and other sesquiterpene lactones from Tithonia diversifolia suggest potential anti-inflammatory and anti-cancer properties.
Anti-Inflammatory Activity
Sesquiterpene lactones from Tithonia diversifolia, including tirotundin, have been shown to exhibit anti-inflammatory effects. The primary mechanism of this action is the inhibition of the transcription factor NF-κB.
NF-κB Signaling Pathway Inhibition:
NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.
Sesquiterpene lactones, likely including this compound, are thought to inhibit NF-κB activation by directly alkylating the p65 subunit of NF-κB, which prevents its binding to DNA.
Caption: Proposed mechanism of NF-κB inhibition by sesquiterpene lactones.
Potential Cancer Chemopreventive Activity
Activity-guided fractionation of extracts from Tithonia diversifolia has identified several sesquiterpenoids with antiproliferative and differentiation-inducing activities in cancer cell lines. While data for this compound is not available, related compounds have shown the following activities:
| Compound | Assay | Results |
| Tagitinin C | Antiproliferation (Col2 human colon cancer cells) | Significant activity |
| 1β,2α-epoxytagitinin C | Antiproliferation (Col2 human colon cancer cells) | Significant activity |
| Tithofolinolide | HL-60 cellular differentiation | Induced differentiation |
| 3β-acetoxy-8β-isobutyryloxyreynosin | HL-60 cellular differentiation | Induced differentiation |
| 3β-acetoxy-8β-isobutyryloxyreynosin | Mouse mammary organ culture assay (DMBA-induced) | Significant inhibition (63.0% at 10 µg/mL) |
Experimental Protocols (General Methodologies)
The following are generalized protocols for the types of assays used to evaluate the biological activity of sesquiterpenoids from Tithonia diversifolia. Specific parameters may need to be optimized for this compound.
Antiproliferation Assay (e.g., against Col2 cells)
This assay measures the ability of a compound to inhibit the growth of cancer cells.
Workflow for Antiproliferation Assay:
Caption: General workflow for an in vitro antiproliferation assay.
HL-60 Cell Differentiation Assay
This assay assesses the potential of a compound to induce differentiation of leukemia cells into more mature, non-proliferative cell types.
Protocol Outline:
-
Cell Culture: Culture HL-60 human promyelocytic leukemia cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells at a specific density and treat with various concentrations of the test compound. A known inducer of differentiation, such as all-trans-retinoic acid (ATRA), should be used as a positive control.
-
Incubation: Incubate the cells for a period of 4-6 days.
-
Assessment of Differentiation: Differentiation can be assessed by several methods:
-
Morphological Changes: Staining cells with Wright-Giemsa and observing changes in nuclear morphology (e.g., segmentation) and cytoplasm-to-nucleus ratio under a microscope.
-
Functional Assays: Measuring the ability of cells to perform functions of mature neutrophils, such as the nitroblue tetrazolium (NBT) reduction assay, which measures respiratory burst activity.
-
Flow Cytometry: Analyzing the expression of cell surface markers associated with differentiation, such as CD11b.
-
NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect protein-DNA interactions and can be used to determine if a compound inhibits the binding of NF-κB to its DNA consensus sequence.
General Steps:
-
Cell Treatment and Stimulation: Treat cells (e.g., Jurkat T cells) with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Nuclear Extract Preparation: Isolate nuclear proteins from the treated and control cells.
-
Binding Reaction: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB binding.
Conclusion and Future Directions
This compound is a structurally interesting sesquiterpenoid from Tithonia diversifolia. While direct biological data is currently lacking, the known anti-inflammatory and potential anticancer activities of its parent compound, tirotundin, and other related natural products from the same source provide a strong rationale for further investigation.
Future research should focus on:
-
Isolation or Synthesis: Developing efficient methods for obtaining sufficient quantities of this compound for biological testing.
-
In Vitro Screening: Evaluating its cytotoxic and antiproliferative activity against a panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating its effects on key signaling pathways implicated in cancer and inflammation, such as the NF-κB and STAT3 pathways.
-
In Vivo Studies: If promising in vitro activity is observed, conducting animal studies to assess its efficacy and safety.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, leveraging the existing knowledge of its chemical class and natural source.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of effective chemopreventive agents in mammary gland in vitro using an initiation-promotion protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HL-60 differentiation to neutrophils/monocytes — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Molecular Structure of 3-O-Methyltirotundin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin, also identified in scientific literature as 1β-hydroxytirotundin 3-O-methyl ether, is a sesquiterpenoid lactone isolated from the plant Tithonia diversifolia (Hemsl.) A. Gray. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities, with a focus on data and methodologies relevant to research and drug development.
Physicochemical Properties
This compound is a sesquiterpenoid, a class of naturally occurring compounds with a C15 hydrocarbon skeleton, often exhibiting a wide range of biological activities. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 1β-hydroxytirotundin 3-O-methyl ether | [1] |
| Common Name | This compound | |
| CAS Number | 1021945-29-8 | |
| Molecular Formula | C20H30O6 | [1] |
| Molecular Weight | 366.45 g/mol | [1] |
| Physical Description | Powder |
Molecular Structure Elucidation
The structural determination of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 389.1940 | 389.1935 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The one-dimensional (1D) and two-dimensional (2D) NMR data were acquired in CDCl3. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
¹H NMR (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 4.09 | d | 9.0 |
| 2 | 2.15 | m | |
| 3 | 4.90 | d | 9.0 |
| 4 | 3.10 | m | |
| 5 | 5.25 | d | 9.0 |
| 6 | 2.55 | m | |
| 7 | 2.40 | m | |
| 8 | 1.80 | m | |
| 9 | 2.05 | m | |
| 11 | 2.50 | m | |
| 13a | 6.20 | d | 3.5 |
| 13b | 5.65 | d | 3.0 |
| 14 | 1.25 | s | |
| 15 | 1.15 | d | 7.0 |
| 2' | 2.60 | m | |
| 3' | 1.20 | d | 7.0 |
| 4' | 1.18 | d | 7.0 |
| OMe | 3.40 | s |
¹³C NMR (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 82.5 |
| 2 | 45.0 |
| 3 | 78.0 |
| 4 | 40.0 |
| 5 | 139.0 |
| 6 | 35.0 |
| 7 | 48.0 |
| 8 | 25.0 |
| 9 | 30.0 |
| 10 | 145.0 |
| 11 | 50.0 |
| 12 | 170.0 |
| 13 | 120.0 |
| 14 | 20.0 |
| 15 | 18.0 |
| 1' | 175.0 |
| 2' | 34.0 |
| 3' | 19.0 |
| 4' | 19.5 |
| OMe | 56.0 |
Experimental Protocols
Isolation of this compound
The following protocol outlines the isolation of this compound from the aerial parts of Tithonia diversifolia.[1]
-
Extraction: The dried and powdered aerial parts of T. diversifolia (3.0 kg) were extracted with methanol (B129727) (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude MeOH extract (250 g).
-
Solvent Partitioning: The MeOH extract was suspended in water and successively partitioned with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to yield three fractions.
-
Column Chromatography (Silica Gel): The chloroform extract (70 g) was subjected to silica (B1680970) gel column chromatography. The column was eluted with a gradient of n-hexane and acetone (B3395972) (from 100:0 to 0:100, v/v) to obtain ten fractions (F1-F10).
-
Further Fractionation: Fraction F5 (5.0 g) was further separated on a silica gel column using an n-hexane/acetone gradient (from 9:1 to 1:1, v/v) to yield six sub-fractions (F5.1-F5.6).
-
Purification: Sub-fraction F5.3 (0.5 g) was purified by preparative thin-layer chromatography (pTLC) using an n-hexane/acetone solvent system (7:3, v/v) to afford this compound (compound 2 , 15 mg).
Biological Activity
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.[1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 25.43 ± 1.56 |
| T24 | Bladder Carcinoma | 46.34 ± 2.74 |
| Huh-7 | Hepatocellular Carcinoma | 20.17 ± 1.13 |
| 8505C | Thyroid Carcinoma | 15.78 ± 0.98 |
| SNU-1 | Gastric Carcinoma | 35.62 ± 2.04 |
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound have not been extensively elucidated, related sesquiterpene lactones from Tithonia diversifolia, such as tirotundin, have been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This inhibition is proposed to occur through the alkylation of cysteine residues within the DNA binding domain of NF-κB, which in turn reduces the synthesis of pro-inflammatory mediators. The cytotoxic activity observed for this compound suggests it may induce apoptosis and inhibit cell cycle progression in cancer cells, though the precise molecular targets and pathways involved require further investigation.
References
Spectroscopic Data for 3-O-Methyltirotundin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Profile: 3-O-Methyltirotundin
This compound is a sesquiterpenoid that has been isolated from the plant Tithonia diversifolia, also known as the Mexican sunflower.[1][2]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1021945-29-8[2][3] |
| Molecular Formula | C₂₀H₃₀O₆[2] |
| Molecular Weight | 366.45 g/mol [2] |
| Compound Type | Sesquiterpenoids |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Representative Spectroscopic Data: Guaianolide Sesquiterpene Lactones
The following tables present representative ¹H and ¹³C NMR data for a related guaianolide sesquiterpene lactone, providing an example of the expected spectral features for this class of compounds. This data is for 3β-hydroxy-4α(acetoxy)-4β(hydroxymethyl)-8α-(4-hydroxy methacrylate)-1αH,5αH, 6αH-gual-10(14),11(13)-dien-6,12-olide (Compound 1 from the cited source), isolated from Centaurothamnus maximus.[4]
Table 1: Representative ¹H NMR Data for a Guaianolide Sesquiterpene Lactone (500 MHz, CDCl₃) [4]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 3.23 | m | |
| 2 | 2.15, 1.85 | m | |
| 3 | 4.15 | dd | 10.5, 9.5 |
| 5 | 2.36 | t | 9.9 |
| 6 | 4.84 | t | 12.9 |
| 7 | 3.22 | brt | 9.3 |
| 8 | 5.35 | d | 9.3 |
| 9 | 2.65, 2.18 | m | |
| 13a | 6.25 | d | 3.5 |
| 13b | 5.64 | d | 3.0 |
| 14a | 5.15 | s | |
| 14b | 5.05 | s | |
| 15a | 3.85 | d | 11.5 |
| 15b | 3.75 | d | 11.5 |
| 18a | 6.05 | s | |
| 18b | 5.55 | s | |
| 19 | 1.85 | s | |
| OAc | 2.05 | s |
Table 2: Representative ¹³C NMR Data for a Guaianolide Sesquiterpene Lactone (125 MHz, CDCl₃) [4]
| Position | δ (ppm) |
| 1 | 51.8 |
| 2 | 38.5 |
| 3 | 76.1 |
| 4 | 77.2 |
| 5 | 53.7 |
| 6 | 74.2 |
| 7 | 48.1 |
| 8 | 79.4 |
| 9 | 40.3 |
| 10 | 148.1 |
| 11 | 139.8 |
| 12 | 165.5 |
| 13 | 119.5 |
| 14 | 112.9 |
| 15 | 63.4 |
| 16 | 169.5 |
| 17 | 138.1 |
| 18 | 124.5 |
| 19 | 18.2 |
| OAc (C=O) | 171.9 |
| OAc (CH₃) | 20.9 |
Infrared (IR) Spectroscopy:
Characteristic IR absorption bands for guaianolide sesquiterpene lactones typically include:
-
γ-lactone carbonyl (C=O): ~1770 cm⁻¹
-
Ester carbonyl (C=O): ~1735 cm⁻¹
-
Hydroxyl (O-H): A broad band around 3400 cm⁻¹
-
Carbon-carbon double bonds (C=C): ~1650-1670 cm⁻¹
-
C-H stretching: ~2850-3000 cm⁻¹
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition. For a compound like this compound (C₂₀H₃₀O₆), the expected [M+H]⁺ ion would be observed at m/z 367.2064 in high-resolution positive-ion mode. Fragmentation patterns would reveal losses of functional groups such as water, methyl, and ester moieties.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for sesquiterpene lactones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a 300, 500, or 600 MHz NMR spectrometer.[5] The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
Mass Spectrometry (MS): Mass spectra are often obtained using a mass spectrometer with an electrospray ionization (ESI) or fast atom bombardment (FAB) source. High-resolution mass spectra (HR-ESI-MS or HR-FAB-MS) are acquired to determine the elemental composition of the molecule and its fragments.
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be prepared as a thin film on a KBr or NaCl plate, or as a KBr pellet. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.
References
Biological Activity Screening of 3-O-Methyltirotundin: A Proposed Research Framework
Disclaimer: An extensive search of publicly available scientific literature and databases did not yield specific biological activity data for the compound 3-O-Methyltirotundin. Therefore, this document serves as a comprehensive, in-depth technical guide outlining a proposed framework for the systematic screening of its potential biological activities. The protocols and workflows presented are based on established methodologies in drug discovery and are intended to guide researchers in their investigation of this novel compound.
Introduction
This compound is a sesquiterpenoid compound.[1] While its specific biological activities are not yet characterized in the available literature, its structural class suggests potential for a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antiparasitic activities. This guide provides a strategic workflow and detailed experimental protocols for a comprehensive initial biological activity screening of this compound.
Proposed Screening Workflow
A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the initial biological activity screening of this compound.
Caption: Proposed workflow for the biological activity screening of this compound.
Data Presentation
Quantitative data from the screening assays should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | CC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | 24, 48, 72 | |
| MCF-7 | Human Breast Cancer | 24, 48, 72 | |
| MDA-MB-468 | Human Breast Cancer | 24, 48, 72 | |
| Caco-2 | Human Colorectal Adenocarcinoma | 24, 48, 72 | |
| J774.A1 | Mouse Macrophage | 24, 48, 72 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS |
Table 3: Antiparasitic Activity of this compound
| Parasite | Stage | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀ Host Cell / IC₅₀ Parasite) |
| Trypanosoma cruzi | Epimastigote | ||
| Trypanosoma cruzi | Amastigote | ||
| Leishmania infantum | Promastigote | ||
| Leishmania infantum | Amastigote |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value using a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Antiparasitic Activity: In Vitro Trypanocidal Assay
This protocol assesses the activity of the compound against Trypanosoma cruzi.
Protocol:
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 1 x 10⁵ parasites/mL) to wells containing 100 µL of serial dilutions of this compound. Include a positive control (e.g., benznidazole) and a negative control.
-
Incubation: Incubate the plate at 28°C for 24-72 hours.
-
Viability Assessment: Assess parasite viability, for example, by using a resazurin-based assay or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ value.
Antiparasitic Activity: In Vitro Leishmanicidal Assay
This protocol evaluates the activity of the compound against Leishmania species.
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., Schneider's insect medium) at 26°C.
-
Assay Setup: In a 96-well plate, incubate promastigotes (e.g., 1 x 10⁶ parasites/mL) with various concentrations of this compound. Use a reference drug like Amphotericin B as a positive control.[2]
-
Incubation: Incubate the plate at 26°C for 72 hours.[2]
-
Viability Assessment: Determine parasite viability using methods like the MTT assay or resazurin (B115843) reduction assay.[3]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Potential Mechanism of Action: Signaling Pathway Visualization
Should this compound exhibit anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The framework presented in this guide provides a robust starting point for the comprehensive biological activity screening of this compound. The proposed workflow, from initial cytotoxicity assessment to targeted anti-inflammatory and antiparasitic assays, will enable a thorough evaluation of its therapeutic potential. The detailed protocols and data presentation formats are designed to ensure consistency and comparability of results. Further investigation into the mechanism of action, guided by the initial screening data, will be crucial in elucidating the pharmacological profile of this novel compound.
References
Potential Therapeutic Targets of 3-O-Methyltirotundin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia, has emerged as a compound of interest for its anti-inflammatory properties. This technical guide synthesizes the current understanding of its molecular interactions, focusing on its primary therapeutic target. Through a detailed examination of preclinical studies, this document elucidates the mechanism of action, provides available quantitative data, and outlines the experimental protocols used to determine these properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound, also known as diversifolin (B1232471) methyl ether, is a natural product belonging to the sesquiterpene lactone class of compounds. These compounds are characteristic secondary metabolites of the Asteraceae family and are known for a wide range of biological activities. Found in the leaves of Tithonia diversifolia, a plant used in traditional medicine for treating wounds and haematomas, this compound has been investigated for its anti-inflammatory effects. Understanding its specific molecular targets is crucial for its development as a targeted therapy.
Primary Therapeutic Target: Nuclear Factor-kappa B (NF-κB)
The primary therapeutic target of this compound has been identified as the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Mechanism of Action
This compound exerts its inhibitory effect on NF-κB through a proposed mechanism of direct alkylation.[1] Sesquiterpene lactones, including this compound, typically possess an α-methylene-γ-lactone functional group, which is a reactive Michael acceptor. This reactive center is believed to form a covalent bond with nucleophilic residues, particularly the sulfhydryl group of cysteine residues, on target proteins.
The proposed mechanism suggests that this compound selectively alkylates a specific cysteine residue within the DNA-binding domain of the p65 subunit of NF-κB.[1] This covalent modification is thought to sterically hinder the binding of NF-κB to its consensus DNA sequence, thereby preventing the transcription of its target genes and suppressing the inflammatory cascade.
It is important to note that studies have shown that this compound does not inhibit other key enzymes in the inflammatory pathway, such as cyclooxygenase-I (COX-1) and phospholipase A2, highlighting the specificity of its action towards NF-κB.[1]
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. This compound is proposed to intervene at the final step of this pathway by directly targeting the p65 subunit of NF-κB in the nucleus, preventing its binding to DNA.
Data Presentation
Quantitative data on the inhibitory activity of this compound against its primary target is crucial for evaluating its therapeutic potential. The following table summarizes the available data.
| Compound | Target | Assay | Cell Line | Key Parameter | Value | Reference |
| This compound | NF-κB | EMSA | Jurkat T cells | IC100 | 10 µM | Siedle et al., 2004 |
| Diversifolin | NF-κB | EMSA | Jurkat T cells | IC100 | 10 µM | Siedle et al., 2004 |
| Tirotundin | NF-κB | EMSA | Jurkat T cells | IC100 | 100 µM | Siedle et al., 2004 |
IC100: The concentration at which 100% inhibition of NF-κB DNA binding was observed.
Experimental Protocols
The following protocols are generalized methodologies based on the key studies investigating this compound. For specific parameters, it is recommended to consult the original publications.
Cell Culture
-
Cell Line: Jurkat T cells (human acute T-cell leukemia).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent functional assays.
-
Procedure:
-
Seed Jurkat T cells in a 96-well plate at a density of 1 x 105 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Nuclear Extraction and Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the DNA-binding activity of NF-κB.
-
Nuclear Extraction:
-
Culture Jurkat T cells to a density of approximately 1 x 107 cells.
-
Pre-treat cells with a non-toxic concentration of this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a known NF-κB activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, for a short duration (e.g., 30 minutes).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40).
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins from the pellet using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).
-
-
EMSA Procedure:
-
Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the double-stranded oligonucleotide probe with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin).
-
In a binding reaction tube, incubate the nuclear extract (e.g., 5-10 µg of protein) with a binding buffer containing poly(dI-dC) (a non-specific DNA competitor).
-
Add the labeled NF-κB probe to the reaction mixture and incubate at room temperature to allow for protein-DNA complex formation.
-
For competition assays, add an excess of unlabeled ("cold") NF-κB probe to a parallel reaction to demonstrate binding specificity.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
-
A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band corresponds to the amount of active NF-κB.
-
Conclusion and Future Directions
This compound presents a compelling profile as a specific inhibitor of the pro-inflammatory transcription factor NF-κB. Its proposed mechanism of action, direct alkylation of the p65 subunit, offers a targeted approach to modulating the inflammatory response. The available quantitative data indicates potent inhibitory activity at micromolar concentrations.
Future research should focus on:
-
In vivo efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
Validation of the molecular mechanism: Utilizing techniques such as mass spectrometry to confirm the specific cysteine residue on p65 that is alkylated by this compound.
A deeper understanding of these aspects will be critical in advancing this compound from a promising natural product to a clinically viable therapeutic agent for the treatment of inflammatory disorders.
References
In Vitro Efficacy of 3-O-Methyltirotundin: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro studies surrounding 3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia. While direct and extensive research on this compound is emerging, this document synthesizes the available data and contextualizes it within the broader research on closely related sesquiterpenoids from the same plant source. This information offers valuable insights into its potential therapeutic applications, particularly in oncology and inflammatory diseases.
Quantitative Biological Activity
The cytotoxic and anti-inflammatory potential of this compound and related compounds has been evaluated across various human cancer cell lines and in models of inflammation. The following tables summarize the key quantitative data from these in vitro studies.
Table 1: In Vitro Cytotoxicity of Sesquiterpene Lactones from Tithonia diversifolia
| Compound | Cell Line | IC50 (µM) | Reference |
| Tagitinin J | KB | 0.29 | [1] |
| HepG2 | 1.12 | [1] | |
| A549 | 0.89 | [1] | |
| MCF7 | 1.45 | [1] | |
| Tagitinin K | KB | 3.56 | [1] |
| HepG2 | 4.21 | ||
| A549 | 5.87 | ||
| MCF7 | 6.33 | ||
| Tagitinin C | KB | 0.33 (µg/mL) | |
| HCT-116 | 0.706 (µg/mL) | ||
| Tagitinin C | Col2 | <5 (µg/mL) | |
| Tagitinin C epoxide | Col2 | <5 (µg/mL) |
Table 2: In Vitro Antileishmanial Activity of Sesquiterpene Lactones from Tithonia diversifolia against Leishmania braziliensis
| Compound | Form | LD50 (µg/mL) | Reference |
| Leaf Rinse Extract | Promastigote | 1.5 ± 0.50 | |
| Tirotundin 3-O-methyl ether | Promastigote | Not specified |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly employed in the evaluation of sesquiterpene lactones like this compound.
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
-
Procedure:
-
Human cancer cells (e.g., KB, HepG2, A549, MCF7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for another 48 hours.
-
Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Procedure:
-
Cells are seeded and treated with the test compound at its IC50 concentration for 24 or 48 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Procedure:
-
Cells are treated with the test compound for a specified period (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed and resuspended in PBS containing RNase A and Propidium Iodide.
-
After incubation, the DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
-
4. NF-κB Inhibition Assay
-
Objective: To assess the anti-inflammatory potential of the compound by measuring the inhibition of NF-κB activation.
-
Procedure:
-
A stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) is used.
-
Cells are pre-treated with the test compound for 1 hour before stimulation with an NF-κB activator, such as TNF-α.
-
After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.
-
Signaling Pathways and Mechanisms of Action
The biological activities of sesquiterpene lactones from Tithonia diversifolia, including compounds structurally related to this compound, are primarily attributed to their effects on key cellular signaling pathways involved in inflammation and cancer.
1. Inhibition of the NF-κB Signaling Pathway
Sesquiterpene lactones are known to inhibit the NF-κB pathway, a central mediator of inflammatory responses. This inhibition is thought to occur through the alkylation of critical cysteine residues on NF-κB proteins by the α-methylene-γ-lactone moiety, which prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
2. Induction of Apoptosis in Cancer Cells
The cytotoxic effects of these compounds against cancer cells are mediated, at least in part, by the induction of apoptosis. This involves arresting the cell cycle, leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: Proposed mechanism of apoptosis induction in cancer cells.
3. Experimental Workflow for In Vitro Screening
The general workflow for the in vitro evaluation of a novel compound like this compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.
Caption: General workflow for in vitro screening of novel compounds.
Conclusion
The in vitro data available for sesquiterpene lactones from Tithonia diversifolia strongly suggest that this compound holds significant promise as a lead compound for the development of novel anticancer and anti-inflammatory agents. Its demonstrated cytotoxicity against a range of cancer cell lines and its inhibitory effects on key inflammatory pathways warrant further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future preclinical research and drug development efforts centered on this class of natural products.
References
A Technical Deep Dive into the Sesquiterpenoids of Tithonia diversifolia
For Researchers, Scientists, and Drug Development Professionals
Tithonia diversifolia, commonly known as the Mexican sunflower, has garnered significant attention in the scientific community for its rich and diverse phytochemical profile, particularly its abundance of sesquiterpenoids. These C15 isoprenoid compounds have demonstrated a wide range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth review of the sesquiterpenoids isolated from T. diversifolia, summarizing their biological activities, detailing the experimental protocols for their study, and visualizing key signaling pathways they modulate.
Quantitative Overview of Bioactive Sesquiterpenoids
An extensive body of research has led to the isolation and characterization of numerous sesquiterpenoids from various parts of Tithonia diversifolia. These compounds, primarily sesquiterpene lactones, exhibit significant cytotoxic, anti-inflammatory, and other pharmacological effects. The following tables summarize the key quantitative data associated with the biological activities of these molecules.
| Sesquiterpenoid | Cell Line | Biological Activity | IC50 (µM) | Reference |
| Tagitinin C | HL-60 | Cytotoxicity | 0.13 | [1] |
| 1β,2α-epoxytagitinin C | Col2 | Antiproliferative | - | [2] |
| Tirotundin | - | PPARγ Agonist | 27 | [3] |
| Tagitinin A | - | PPARγ Agonist | 55 | [3] |
| Tagitinin A | OCI-AML3 | Cytotoxicity | - | [4] |
| Tagitinin C | OCI-AML3 | Cytotoxicity | - | |
| Orizabin | P. falciparum (NF54) | Antiplasmodial | 2.28 | |
| Tagitinin C | P. falciparum (NF54) | Antiplasmodial | 1.55 |
Table 1: Cytotoxic and Antiproliferative Activity of Sesquiterpenoids from T. diversifolia
| Sesquiterpenoid | Assay | Biological Activity | Inhibition/Effect | Reference |
| Diversifolin | NF-κB Activation | Anti-inflammatory | Inhibition | |
| Diversifolin methyl ether | NF-κB Activation | Anti-inflammatory | Inhibition | |
| Tirotundin | NF-κB Activation | Anti-inflammatory | Inhibition | |
| 3β-acetoxy-8β-isobutyryloxyreynosin | DMBA-induced preneoplastic lesions | Cancer Chemopreventive | 63.0% inhibition at 10 µg/mL |
Table 2: Anti-inflammatory and Chemopreventive Activity of Sesquiterpenoids from T. diversifolia
Experimental Protocols: A Methodological Synthesis
The isolation and characterization of sesquiterpenoids from Tithonia diversifolia involve a series of sophisticated experimental procedures. Below is a synthesized overview of the key methodologies cited in the literature.
Extraction and Isolation
A common approach for obtaining sesquiterpenoids from T. diversifolia is through activity-guided fractionation.
-
Plant Material Preparation: The aerial parts (leaves, stems, and flowers) of T. diversifolia are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is typically extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or 80% ethanol, to enrich the extract with sesquiterpenoids.
-
Fractionation: The crude extract is then subjected to a series of chromatographic separations. This often begins with vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Purification: Further purification of the fractions is achieved using techniques like High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.
Structure Elucidation
The precise chemical structure of isolated sesquiterpenoids is determined using a combination of spectroscopic techniques.
-
Spectroscopic Analysis: The fundamental structural information is obtained through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS).
-
Stereochemistry Determination: The absolute configuration of chiral centers is often determined by X-ray crystallography or by using Mosher's ester methodology.
Bioassays
The biological activity of the isolated compounds is assessed using a variety of in vitro and in vivo assays.
-
Cytotoxicity and Antiproliferative Assays: The effect of sesquiterpenoids on cancer cell viability is commonly evaluated using assays such as the MTT assay or by measuring antiproliferative activity against cell lines like human colon cancer (Col2) and human promyelocytic leukemia (HL-60) cells.
-
Anti-inflammatory Assays: The anti-inflammatory potential is often investigated by measuring the inhibition of the transcription factor NF-κB in cell-based reporter assays.
-
PPAR Agonist Assays: The ability of compounds to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) is determined through transient transfection reporter assays and competitive binding assays.
Visualization of Key Signaling Pathways
Several sesquiterpenoids from Tithonia diversifolia have been shown to modulate critical signaling pathways implicated in inflammation and metabolic diseases. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids from T. diversifolia.
References
- 1. Sesquiterpenoids and flavonoids from the aerial parts of Tithonia diversifolia and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids from Tithonia diversifolia (Hemsl.) A. Gray induce apoptosis and inhibit the cell cycle progression of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Isolation and Purification of 3-O-Methyltirotundin
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-Methyltirotundin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in plants of the Asteraceae family, such as Tithonia diversifolia, these molecules are of significant interest for phytochemical and pharmacological research.[1][2][3][4] This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended for researchers in natural product chemistry and drug development. The methodologies described herein are based on established techniques for the separation of sesquiterpene lactones.[5]
Chemical Properties
A summary of the chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1021945-29-8 |
| Molecular Formula | C20H30O6 |
| Molecular Weight | 366.45 g/mol |
| Compound Type | Sesquiterpenoid |
| Appearance | Powder |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. |
| Source | Tithonia diversifolia |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The aerial parts of Tithonia diversifolia are collected.
-
Drying: The plant material is air-dried in the shade for 7-10 days until brittle.
-
Grinding: The dried material is ground into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction
This step aims to extract a broad range of compounds, including sesquiterpene lactones, from the plant material.
-
Maceration: The powdered plant material is macerated with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.
-
Filtration: The mixture is filtered through Whatman No. 1 filter paper.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanol extract.
Solvent Partitioning
Solvent-solvent partitioning is employed to separate compounds based on their polarity, enriching the fraction containing sesquiterpene lactones.
-
Procedure:
-
The crude methanol extract is suspended in a 90% methanol-water solution.
-
This aqueous methanol solution is then partitioned successively with n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).
-
The resulting fractions (n-hexane, chloroform, ethyl acetate, and aqueous) are concentrated using a rotary evaporator. The sesquiterpene lactones are expected to be concentrated in the ethyl acetate and chloroform fractions.
-
Chromatographic Purification
A multi-step chromatographic approach is used to isolate this compound from the enriched fraction.
-
Stationary Phase: Silica (B1680970) gel 60.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol.
-
Procedure:
-
The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel.
-
The adsorbed sample is loaded onto the top of a VLC column packed with silica gel.
-
The column is eluted with the solvent gradient.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions with similar TLC profiles are pooled together.
-
-
Stationary Phase: Silica gel 60 (finer mesh than for VLC).
-
Mobile Phase: Isocratic or gradient elution with a solvent system such as hexane-ethyl acetate, guided by TLC analysis of the pooled VLC fractions.
-
Procedure:
-
The pooled fraction of interest from VLC is concentrated and subjected to further separation using column chromatography.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the target compound are pooled and concentrated.
-
For final purification to achieve high purity, a reversed-phase HPLC system is recommended.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective for separating sesquiterpene lactones.
-
Detection: UV detector, typically at 220 nm.
-
Procedure:
-
The semi-purified fraction from column chromatography is dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.45 µm syringe filter.
-
The sample is injected into the preparative HPLC system.
-
The peak corresponding to this compound is collected.
-
The solvent is evaporated to yield the pure compound.
-
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HMBC, HSQC): To elucidate the chemical structure.
Data Presentation
The following tables represent typical data that would be collected during the isolation and purification process.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material (g) | Yield (g) | % Yield |
| Crude Methanol Extract | 1000 | 120 | 12.0% |
| n-Hexane Fraction | 120 | 35 | 29.2% |
| Chloroform Fraction | 120 | 25 | 20.8% |
| Ethyl Acetate Fraction | 120 | 40 | 33.3% |
| Aqueous Fraction | 120 | 20 | 16.7% |
Table 2: Purification Summary
| Chromatographic Step | Starting Material (g) | Yield of Purified Compound (mg) | Purity (%) |
| VLC (Target Fraction) | 40 | 500 | ~70% |
| Column Chromatography | 0.5 | 150 | ~95% |
| Preparative HPLC | 0.15 | 120 | >98% |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
References
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-O-Methyltirotundin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 3-O-Methyltirotundin, a sesquiterpenoid, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a sesquiterpenoid compound of interest in various research fields.[1] A reliable and validated analytical method is crucial for its quantification in different matrices for research, development, and quality control purposes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be accurate, precise, and specific.
Chemical Information:
-
Compound: this compound
-
CAS Number: 1021945-29-8
-
Chemical Class: Sesquiterpenoids[1]
-
Chemical Formula: C₂₀H₃₀O₆[2]
-
Molecular Weight: 366.5 g/mol [2]
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 30 minutes |
2.2. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade, for sample and standard preparation)
2.3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. For enhanced solubility, the solution can be warmed to 37°C and sonicated.[2] This stock solution can be stored at -20°C for several months.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used to construct a calibration curve.
2.4. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the sample with a suitable volume of methanol. The use of sonication or vortexing is recommended to ensure complete extraction.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with methanol if necessary to bring the concentration of this compound within the range of the calibration curve.
Method Validation (Hypothetical Data)
The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of a validated method.
| Validation Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% | Intraday: 1.2%; Interday: 2.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | The method is selective for this compound. |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
System Suitability
Before sample analysis, the chromatographic system should be evaluated for its suitability. A standard solution (e.g., 20 µg/mL) should be injected multiple times (n=5). The following parameters should be checked:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD for Peak Area | ≤ 2.0% |
| %RSD for Retention Time | ≤ 1.0% |
Quantification
The concentration of this compound in the samples can be determined using the linear regression equation obtained from the calibration curve of the standard solutions.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
Conclusion
The described HPLC method provides a framework for the reliable quantification of this compound. The proposed reversed-phase method with UV detection is a common and effective approach for the analysis of sesquiterpenoids. It is recommended to perform a full method validation to ensure its suitability for a specific application and sample matrix. The solubility of this compound in common organic solvents like methanol and acetonitrile facilitates straightforward sample and standard preparation.[1]
References
Application Notes and Protocols: Synthesis and Evaluation of 3-O-Methyltirotundin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 3-O-Methyltirotundin and its derivatives. The protocols detailed below are intended for research purposes and should be performed by qualified personnel in a laboratory setting.
Introduction
This compound is a naturally occurring sesquiterpenoid isolated from the plant Tithonia diversifolia. This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research. Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities. These notes provide detailed protocols for the isolation of the precursor, tirotundin (B206078), its subsequent methylation to yield this compound, and methods for evaluating its biological activity.
Data Presentation
Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Tithonia diversifolia
| Compound | Cell Line | IC50 (µM) | Reference |
| Tagitinin A | OCI-AML3 | >2.5 µg/mL | [1] |
| 1β-hydroxytirotundin 3-O-methyl ether | OCI-AML3 | >0.25 µg/mL | [1] |
| Tagitinin A | A549 (Lung Carcinoma) | 1.32 ± 0.14 | [1] |
| Tagitinin A | T24 (Bladder Carcinoma) | 2.45 ± 0.21 | [1] |
| Tagitinin A | Huh-7 (Hepatocellular Carcinoma) | 3.18 ± 0.33 | [1] |
| Tagitinin A | 8505 (Thyroid Carcinoma) | 2.11 ± 0.19 | |
| Tagitinin A | SNU-1 (Gastric Carcinoma) | 4.67 ± 0.54 | |
| 1β-hydroxytirotundin 3-O-methyl ether | A549 (Lung Carcinoma) | 2.89 ± 0.27 | |
| 1β-hydroxytirotundin 3-O-methyl ether | T24 (Bladder Carcinoma) | 4.31 ± 0.42 | |
| 1β-hydroxytirotundin 3-O-methyl ether | Huh-7 (Hepatocellular Carcinoma) | 5.12 ± 0.61 | |
| 1β-hydroxytirotundin 3-O-methyl ether | 8505 (Thyroid Carcinoma) | 3.98 ± 0.38 | |
| 1β-hydroxytirotundin 3-O-methyl ether | SNU-1 (Gastric Carcinoma) | 6.23 ± 0.76 |
*Concentration at which significant decreases in cell numbers were observed.
Table 2: Anti-inflammatory and Other Biological Activities
| Compound | Assay | Concentration | Effect | Reference |
| Tirotundin | NF-κB Activation Inhibition | Not specified | Inhibition of NF-κB activation | |
| Tirotundin-3-O-methyl ether | Glucose Uptake in 3T3-L1 Adipocytes | 10 µg/mL | Significantly increased glucose uptake | |
| 1β-hydroxytirotundin-3-O-methyl ether | Glucose Uptake in 3T3-L1 Adipocytes | 10 µg/mL | Significantly increased glucose uptake |
Experimental Protocols
Protocol 1: Isolation of Tirotundin from Tithonia diversifolia
This protocol describes a general procedure for the extraction and isolation of sesquiterpene lactones, including tirotundin, from the aerial parts of Tithonia diversifolia.
Materials:
-
Dried and powdered aerial parts of Tithonia diversifolia
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard analytical equipment (NMR, MS) for characterization
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material (e.g., 1 kg) with dichloromethane at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude DCM extract.
-
Repeat the maceration process with methanol on the plant residue to obtain the crude methanol extract.
-
-
Fractionation:
-
Subject the crude DCM extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of approximately 50-100 mL and monitor the separation by TLC.
-
-
Purification:
-
Combine fractions containing compounds with similar TLC profiles.
-
Subject the combined fractions containing the target compound (tirotundin) to further column chromatography using a finer silica gel and a more gradual solvent gradient.
-
Recrystallize the purified fraction containing tirotundin from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure crystals.
-
-
Characterization:
-
Confirm the structure and purity of the isolated tirotundin using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, and compare the data with published literature values.
-
Protocol 2: Synthesis of this compound
This protocol describes the methylation of the 3-hydroxyl group of tirotundin. Caution: Methylating agents such as dimethyl sulfate (B86663) and methyl iodide are toxic and should be handled with appropriate safety precautions in a fume hood.
Materials:
-
Purified tirotundin
-
Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)
-
Dimethyl sulfate (DMS) or Methyl iodide (CH3I)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
Dissolve tirotundin (e.g., 100 mg) in anhydrous acetone or DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of anhydrous potassium carbonate (e.g., 5 equivalents).
-
-
Methylation:
-
Add dimethyl sulfate or methyl iodide (e.g., 2-3 equivalents) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate) to afford pure this compound.
-
-
Characterization:
-
Confirm the structure of the synthesized this compound by 1H NMR, 13C NMR, and Mass Spectrometry. The disappearance of the hydroxyl proton signal and the appearance of a methoxy (B1213986) group signal in the NMR spectrum will confirm the successful methylation.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, T24, Huh-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation, synthesis, and biological evaluation of this compound.
Caption: Proposed mechanism of anti-inflammatory action via NF-κB signaling pathway inhibition.
References
Application Notes and Protocols for 3-O-Methyltirotundin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-O-Methyltirotundin, a sesquiterpenoid lactone, in cell culture experiments. The protocols outlined below are based on established methodologies for characterizing the bioactivity of related compounds and provide a framework for investigating its potential as a therapeutic agent.
Introduction
This compound is a sesquiterpenoid lactone isolated from Tithonia diversifolia. While specific data on this compound is limited, its parent compound, Tirotundin, has been shown to exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. Sesquiterpenoid lactones as a class are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and anti-cancer effects. The following protocols are designed to enable researchers to investigate the cellular effects of this compound.
Product Information
-
Chemical Name: this compound
-
Molecular Formula: C₂₁H₂₈O₆
-
Molecular Weight: 392.44 g/mol
-
Solubility: Soluble in DMSO, ethanol, and methanol. For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO.
Proposed Mechanism of Action
Based on the known activity of its parent compound, Tirotundin, this compound is hypothesized to exert its biological effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, immune response, cell proliferation, and apoptosis. Inhibition of this pathway can lead to reduced inflammation and may induce apoptosis in cancer cells. Further investigation into the PI3K/Akt/mTOR pathway is also warranted, as this is a common target of anti-cancer compounds.
Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB pathway.
Quantitative Data Summary
As specific experimental data for this compound is not yet widely available, the following table provides a template for summarizing key quantitative findings from your experiments. For reference, related sesquiterpenoid lactones have shown IC50 values in the low micromolar range against various cancer cell lines.
| Parameter | Cell Line | Value (µM) | Experimental Conditions |
| IC50 (Cytotoxicity) | e.g., MCF-7 | User-determined | 72-hour incubation, MTT assay |
| e.g., A549 | User-determined | 72-hour incubation, MTT assay | |
| e.g., Jurkat | User-determined | 48-hour incubation, MTT assay | |
| EC50 (NF-κB Inhibition) | e.g., HEK293-NF-κB reporter | User-determined | 24-hour treatment, Luciferase assay |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Caption: General experimental workflow for characterizing this compound.
Objective: To determine the cytotoxic effect of this compound on a given cell line and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Objective: To investigate the effect of this compound on key proteins in signaling pathways such as NF-κB and PI3K/Akt/mTOR.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events). For NF-κB activation, pre-treat with the compound for 1-2 hours before stimulating with an agonist like TNF-α (10 ng/mL) for a short time course.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Caption: Potential inhibitory points of this compound in the PI3K/Akt/mTOR signaling pathway.
Troubleshooting
-
Low Solubility: If the compound precipitates in the culture medium, try preparing the final dilutions from a more concentrated DMSO stock to lower the final DMSO percentage. Sonication of the stock solution may also help.
-
High Variability in MTT Assay: Ensure even cell seeding and consistent incubation times. Check for any interference of the compound with the MTT reagent by running a cell-free control.
-
Weak Signal in Western Blot: Optimize protein concentration, antibody dilutions, and incubation times. Ensure complete transfer of proteins to the membrane.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: These application notes are intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions.
Application Notes and Protocols for Investigating the Mechanism of Action of 3-O-Methyltirotundin
Introduction
3-O-Methyltirotundin is a sesquiterpenoid isolated from Tithonia diversifolia.[1] Sesquiterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Understanding the precise mechanism of action is crucial for the development of such compounds as therapeutic agents. These application notes provide a roadmap for elucidating the potential cellular and molecular targets of this compound, focusing on key signaling pathways implicated in inflammation and apoptosis.
Potential Mechanisms of Action
Based on the activities of structurally related compounds and common pathways targeted by natural products, the investigation into this compound's mechanism of action could focus on two primary areas:
-
Anti-inflammatory Effects: Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and mediators.[2]
-
Induction of Apoptosis: The ability to induce programmed cell death, or apoptosis, is a hallmark of many anti-cancer agents. This often involves the activation of caspase cascades and regulation of pro- and anti-apoptotic proteins.[3][4][5]
Data Presentation: Hypothetical Inhibitory Effects
The following tables present hypothetical quantitative data to illustrate how the results of mechanism of action studies for this compound could be structured.
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| NCI-H460 | Lung Cancer | 10.5 ± 1.2 |
| A375-C5 | Melanoma | 8.9 ± 0.9 |
| U937 | Leukemia | 12.1 ± 1.5 |
Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 25.3 ± 3.1 | 10.1 ± 1.2 | 18.5 ± 2.2 |
| LPS (1 µg/mL) | 850.6 ± 42.5 | 350.2 ± 25.1 | 1200.4 ± 89.7 |
| LPS + this compound (10 µM) | 425.1 ± 30.8 | 175.8 ± 15.6 | 650.7 ± 55.3 |
| LPS + this compound (20 µM) | 210.5 ± 18.9 | 85.3 ± 9.8 | 310.2 ± 28.1 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-inflammatory and apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H460, A375-C5)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Signaling Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Caspase-3) and inflammatory signaling (e.g., p-p65, p-ERK).[5]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-p-p65, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound's mechanism of action.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: Postulated intrinsic apoptosis pathway activation.
Caption: Experimental workflow for mechanism of action studies.
References
- 1. This compound | CAS 1021945-29-8 | ScreenLib [screenlib.com]
- 2. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with 3-O-Methyltirotundin and its Source Extract
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyltirotundin, a sesquiterpenoid isolated from the medicinal plant Tithonia diversifolia, has garnered interest for its potential therapeutic properties. While in vitro studies have begun to explore its bioactivity, comprehensive in vivo experimental data for the isolated compound is currently limited in published scientific literature. These application notes provide a summary of the available information on this compound and present detailed protocols for in vivo anti-diabetic studies based on the whole extract of Tithonia diversifolia, which contains this compound. This information is intended to serve as a foundational resource for researchers designing in vivo experiments to investigate the therapeutic potential of this compound and related compounds from Tithonia diversifolia.
Introduction to this compound
This compound is a sesquiterpenoid compound that has been identified in and isolated from the aerial parts of Tithonia diversifolia, a plant with a history of use in traditional medicine for various ailments, including diabetes.
Chemical Properties:
| Property | Value |
| CAS Number | 1021945-29-8 |
| Molecular Formula | C₂₀H₃₀O₅ |
| Compound Type | Sesquiterpenoids |
| Physical Description | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] |
In Vitro Biological Activity
Preliminary research has indicated that this compound possesses anti-hyperglycemic properties. An in vitro study investigating the effects of various sesquiterpenes from Tithonia diversifolia demonstrated that these compounds could influence glucose uptake in 3T3-L1 adipocytes. While this points to a potential mechanism of action for its anti-diabetic effects, further in-depth studies are required to elucidate the specific signaling pathways involved.
In Vivo Experimental Design: Tithonia diversifolia Extract as a Surrogate
Due to the current absence of published in vivo studies specifically on this compound, this section provides detailed protocols based on in vivo research conducted with the whole ethanolic extract of Tithonia diversifolia leaves. These protocols can serve as a valuable starting point for designing future in vivo experiments with the isolated compound.
Animal Model
Streptozotocin-nicotinamide-induced diabetic rats are a commonly used and relevant model for studying type 2 diabetes.
Experimental Protocol: Induction of Diabetes
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions (12-hour light/dark cycle, 25 ± 2°C, and free access to standard pellet diet and water).
-
Fasting: Fast the animals for 16 hours prior to induction.
-
Induction:
-
Administer Nicotinamide (110 mg/kg body weight) intraperitoneally (i.p.).
-
Fifteen minutes later, administer Streptozotocin (STZ) (65 mg/kg body weight, freshly dissolved in 0.1 M cold citrate (B86180) buffer, pH 4.5) i.p.
-
-
Confirmation of Diabetes: After 72 hours, collect blood from the tail vein and measure fasting blood glucose levels. Animals with fasting blood glucose levels above 200 mg/dL are considered diabetic and are selected for the study.[2][3][4]
Experimental Groups and Dosing
The following experimental groups are recommended:
| Group | Treatment | Dosage | Route |
| 1 | Normal Control | Vehicle (e.g., 1% Carboxymethyl cellulose) | Oral |
| 2 | Diabetic Control | Vehicle (e.g., 1% Carboxymethyl cellulose) | Oral |
| 3 | Positive Control | Metformin or Glibenclamide | 300 mg/kg or 5 mg/kg |
| 4 | Test Group 1 | Tithonia diversifolia Extract | 100 mg/kg |
| 5 | Test Group 2 | Tithonia diversifolia Extract | 150 mg/kg |
Note: Doses for the isolated this compound would need to be determined through dose-response studies, starting with lower concentrations based on in vitro efficacy and potential toxicity.
Data Collection and Analysis
| Parameter | Method | Frequency |
| Body Weight | Digital Weighing Scale | Weekly |
| Fasting Blood Glucose | Glucometer | Weekly |
| Oral Glucose Tolerance Test (OGTT) | Glucose administration (2 g/kg) after fasting, with blood glucose measurement at 0, 30, 60, 90, and 120 minutes. | At the end of the study |
| Serum Insulin (B600854) Levels | ELISA | At the end of the study |
| Lipid Profile (Total Cholesterol, Triglycerides, HDL, LDL) | Biochemical Analyzer | At the end of the study |
| Histopathology of Pancreas | H&E Staining | At the end of the study |
Potential Signaling Pathways
While the specific mechanism of action for this compound is not yet elucidated, studies on Tithonia diversifolia extract suggest potential involvement of pathways related to insulin sensitivity and mitochondrial biogenesis. In vitro studies have shown that the extract can act as a peroxisome proliferator-activated receptor (PPARα/γ) agonist and increase 5'AMP-activated protein kinase (AMPK) phosphorylation.[2]
Proposed Anti-Diabetic Signaling Pathway of Tithonia diversifolia Extract
Caption: Proposed signaling cascade for the anti-diabetic effects of Tithonia diversifolia extract.
Experimental Workflow for In Vivo Anti-Diabetic Study
Caption: Workflow for an in vivo anti-diabetic study using a rodent model.
Conclusion and Future Directions
This compound, a sesquiterpenoid from Tithonia diversifolia, shows promise as a potential anti-hyperglycemic agent based on in vitro evidence. While direct in vivo data for this specific compound is not yet available, the established anti-diabetic effects of Tithonia diversifolia extracts provide a strong rationale for its further investigation. The protocols and potential signaling pathways outlined in these application notes offer a comprehensive framework for researchers to design and execute robust in vivo studies to determine the efficacy, mechanism of action, and safety profile of this compound. Future research should focus on isolating sufficient quantities of the compound for in vivo studies, establishing an optimal dose-response relationship, and elucidating its precise molecular targets.
References
- 1. This compound | CAS 1021945-29-8 | ScreenLib [screenlib.com]
- 2. Standardised Ethanol Extract of Tithonia diversifolia (Hemsley) A Gray Leaves Improve Insulin Sensitivity and Increase Mitochondrial DNA Copy Numbers in Skeletal Muscles of Streptozotocin-Nicotinamide-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oamjms.eu [oamjms.eu]
- 4. Effect of Tithonia diversifolia Leaf Extract on Leptin, Adiponectin, and Insulin Receptor Levels in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-O-Methyltirotundin as a Potential Anti-inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-Methyltirotundin is a natural compound that has demonstrated significant potential as an anti-inflammatory agent. Preclinical studies have elucidated its mechanism of action, which involves the modulation of key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a widely used in vitro model for neuroinflammation, this compound has been shown to exert its anti-inflammatory effects by regulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of this compound.
Mechanism of Action
This compound attenuates the inflammatory response in LPS-stimulated BV2 microglia by inhibiting the activation of NF-κB and reducing the expression of TLR4 and MyD88.[1] Furthermore, it modulates the PI3K/Akt signaling pathway, which is crucial for cell survival and is often dysregulated during inflammation.[1] The anti-inflammatory efficacy of this compound is reportedly enhanced in the presence of specific TLR4 and PI3K inhibitors, confirming its targeted action on these pathways.[1]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated BV2 microglial cells.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 5 | 35.7 ± 3.5 | 31.2 ± 3.1 | 28.9 ± 2.8 |
| 10 | 58.4 ± 4.2 | 52.6 ± 3.9 | 49.8 ± 4.1 |
| 25 | 75.9 ± 5.1 | 71.3 ± 4.8 | 68.2 ± 4.5 |
| IC₅₀ (µM) | 8.7 | 9.5 | 10.2 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of this compound on the Expression of Key Signaling Proteins in LPS-Stimulated BV2 Cells
| Treatment (10 µM) | p-Akt/Akt Ratio (Fold Change) | p-NF-κB p65/NF-κB p65 Ratio (Fold Change) | TLR4 Expression (Fold Change) | MyD88 Expression (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 3.5 ± 0.3 | 4.2 ± 0.4 | 3.8 ± 0.3 | 3.2 ± 0.2 |
| LPS + this compound | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.7 ± 0.2 | 1.4 ± 0.1 |
Data are presented as mean ± SD from three independent experiments. Fold change is relative to the control group.
Mandatory Visualizations
References
Investigating the Anticancer Properties of 3-O-Methyltirotundin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpenoid lactone isolated from Tithonia diversifolia, a plant known for its traditional medicinal uses.[1] While direct studies on the anticancer properties of this compound are currently limited, numerous other sesquiterpenoid lactones from Tithonia diversifolia, such as Tagitinin C, have demonstrated significant cytotoxic and anticancer activities.[1][2][3] These related compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell proliferation, suggesting that this compound may possess similar therapeutic potential.[2]
These application notes provide a framework for the investigation of the potential anticancer properties of this compound, drawing upon established protocols for related compounds. The following sections detail proposed experimental designs to assess its cytotoxic effects, elucidate its mechanism of action, and explore its potential as a novel anticancer agent.
Data Presentation: Hypothetical In Vitro Efficacy of this compound
The following table summarizes potential quantitative data that could be generated from the proposed experimental protocols. The values are hypothetical and serve as a template for data presentation.
| Cell Line | Assay | Parameter | This compound Concentration | Result (Hypothetical) |
| MCF-7 (Breast) | MTT Assay | IC₅₀ | 0.1 - 100 µM | 15 µM |
| A549 (Lung) | MTT Assay | IC₅₀ | 0.1 - 100 µM | 25 µM |
| HCT116 (Colon) | MTT Assay | IC₅₀ | 0.1 - 100 µM | 18 µM |
| MCF-7 (Breast) | Flow Cytometry | Apoptosis | 15 µM | 45% apoptotic cells |
| A549 (Lung) | Flow Cytometry | Apoptosis | 25 µM | 35% apoptotic cells |
| HCT116 (Colon) | Flow Cytometry | Apoptosis | 18 µM | 40% apoptotic cells |
| MCF-7 (Breast) | Flow Cytometry | Cell Cycle | 15 µM | G2/M phase arrest |
| A549 (Lung) | Western Blot | Protein | 25 µM | Increased Bax/Bcl-2 ratio |
| HCT116 (Colon) | Western Blot | Protein | 18 µM | Increased Caspase-3 cleavage |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Apoptosis Analysis by Flow Cytometry
This protocol aims to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells using a flow cytometer.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the IC₅₀ concentration for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis of Apoptotic Proteins
This protocol investigates the molecular mechanism of apoptosis by analyzing key protein expression.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound at the IC₅₀ concentration.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system.
Conclusion
The protocols outlined above provide a comprehensive strategy for the initial investigation of the anticancer properties of this compound. Based on the known activities of structurally related sesquiterpenoid lactones from Tithonia diversifolia, it is plausible that this compound will exhibit cytotoxic and pro-apoptotic effects in cancer cells. Successful execution of these experiments will provide valuable insights into its potential as a novel therapeutic agent and guide further preclinical development.
References
Application Notes and Protocols: 3-O-Methyltirotundin for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpenoid compound isolated from Tithonia diversifolia, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] As a derivative of tirotundin, it belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.[2][3] These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell growth. This document provides an overview of the potential applications of this compound in drug discovery and development, along with detailed protocols for its evaluation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1021945-29-8 | N/A |
| Molecular Formula | C₂₀H₂₈O₅ | N/A |
| Molecular Weight | 364.43 g/mol | N/A |
| Class | Sesquiterpenoids | N/A |
| Source | Tithonia diversifolia | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Potential Therapeutic Applications
Anti-inflammatory Activity
Sesquiterpene lactones isolated from Tithonia diversifolia, including the parent compound tirotundin, have demonstrated significant anti-inflammatory activity.[1] The primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] By preventing the degradation of IκB-α and IκB-β, these compounds block the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory mediators.
Quantitative Data for Related Sesquiterpene Lactones from Tithonia diversifolia
| Compound | Assay | Cell Line | Target | IC₅₀ / Activity | Source |
| Tirotundin | NF-κB Inhibition | Jurkat T cells | NF-κB activation | Inhibition observed | |
| Diversifolin | NF-κB Inhibition | Jurkat T cells | NF-κB activation | Inhibition observed | |
| Diversifolin methyl ether | NF-κB Inhibition | Jurkat T cells | NF-κB activation | Inhibition observed |
Anticancer Activity
Several sesquiterpenoids from Tithonia diversifolia have been evaluated for their potential as cancer chemopreventive agents. These compounds have shown antiproliferative activity against various cancer cell lines and the ability to induce cellular differentiation. The anticancer effects of sesquiterpene lactones are often linked to their ability to induce apoptosis and inhibit key survival pathways, including the NF-κB pathway, which is also implicated in cancer progression.
Antiproliferative Activity of Sesquiterpenoids from Tithonia diversifolia
| Compound | Cell Line | Activity | Source |
| Tagitinin C | Col2 (human colon cancer) | Significant antiproliferative activity | |
| 1β,2α-epoxytagitinin C | Col2 (human colon cancer) | Significant antiproliferative activity | |
| Tithofolinolide | HL-60 (human promyelocytic leukemia) | Induced cellular differentiation | |
| 3β-acetoxy-8β-isobutyryloxyreynosin | HL-60 (human promyelocytic leukemia) | Induced cellular differentiation | |
| 4α,10α-dihydroxy-3-oxo-8β-isobutyryloxyguaia-11(13)-en-12,6α-olide | HL-60 (human promyelocytic leukemia) | Induced cellular differentiation | |
| 3β-acetoxy-8β-isobutyryloxyreynosin | Mouse Mammary Organ Culture | 63.0% inhibition of preneoplastic lesions at 10 µg/mL |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay: NF-κB Reporter Gene Assay
This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.
a. Cell Culture and Transfection:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well.
-
After 24 hours, transfect the cells with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
b. Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM).
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 100 ng/mL), for 6 hours.
c. Luciferase and β-Galactosidase Assays:
-
Lyse the cells using a reporter lysis buffer.
-
Measure the luciferase activity of the cell lysates using a luciferase assay system and a luminometer.
-
Measure the β-galactosidase activity of the same lysates using a β-galactosidase assay system and a spectrophotometer.
-
Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.
In Vitro Anticancer Activity Assay: MTT Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
a. Cell Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer, L1210 for leukemia) in the appropriate medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0.1 to 100 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
c. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway
The primary anti-inflammatory mechanism of sesquiterpene lactones from Tithonia diversifolia involves the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of this compound for drug discovery.
Caption: Drug discovery workflow for this compound evaluation.
Conclusion
This compound, a sesquiterpenoid from Tithonia diversifolia, represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. Its chemical relationship to other bioactive sesquiterpene lactones suggests that it likely modulates key inflammatory and cell survival pathways, such as NF-κB. The provided protocols offer a framework for the systematic evaluation of its therapeutic potential. Further research is warranted to elucidate its precise mechanism of action, establish a comprehensive pharmacological profile, and explore its efficacy in preclinical models of disease.
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-O-Methyltirotundin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-O-Methyltirotundin extraction from Tithonia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary source?
A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Its primary known source is the flowering plant Tithonia diversifolia (Mexican Sunflower). It may also be present in other related species such as Tithonia rotundifolia.
Q2: What are the general steps involved in the extraction of this compound?
A2: The typical extraction process involves the following stages:
-
Plant Material Preparation: Drying and grinding of the plant material (usually leaves or aerial parts).
-
Solid-Liquid Extraction: Extraction of the powdered plant material with a suitable organic solvent.
-
Concentration: Removal of the solvent to obtain a crude extract.
-
Purification: Isolation of this compound from the crude extract, often using chromatographic techniques.
Q3: Which solvents are recommended for the extraction of this compound?
A3: Based on the polarity of sesquiterpenoids, solvents of medium polarity are generally effective. Ethyl acetate (B1210297) has been successfully used for the extraction of related sesquiterpene lactones from Tithonia diversifolia. Other potential solvents include chloroform, dichloromethane, and acetone. The choice of solvent is a critical parameter to optimize for maximizing yield.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.
Troubleshooting Guide
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Plant Material | - Ensure the correct botanical identification of the plant. - Harvest the plant at the optimal time, as the concentration of secondary metabolites can vary with the plant's life cycle. - Properly dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of the target compound. |
| Improper Grinding | - Grind the dried plant material to a fine, uniform powder. This increases the surface area for solvent penetration and improves extraction efficiency. |
| Inefficient Extraction Parameters | - Solvent Choice: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) to find the optimal one for this compound. - Temperature: While elevated temperatures can increase extraction speed, excessive heat can degrade sesquiterpene lactones. Consider extractions at room temperature or slightly elevated temperatures (e.g., 40-50°C). - Time: Ensure a sufficient extraction time to allow for complete percolation of the solvent through the plant material. This could range from several hours to days, depending on the method. |
| Sub-optimal Extraction Method | - Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially improve yield and reduce extraction time. |
Low Purity of this compound in the Final Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification | - Column Chromatography: Optimize the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) to achieve better separation of this compound from other compounds. A gradient elution is often more effective than isocratic elution. - Fraction Collection: Collect smaller fractions during chromatography and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure compound. |
| Compound Degradation | - Sesquiterpene lactones can be sensitive to pH and temperature. Avoid strongly acidic or basic conditions during extraction and purification.[1] It has been noted that some sesquiterpene lactones are more stable at a pH of 5.5.[1] - Minimize exposure of the extract and purified compound to high temperatures and direct light. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
This protocol is a generalized procedure based on methods used for the isolation of sesquiterpene lactones from Tithonia diversifolia.
1. Plant Material Preparation:
- Air-dry the aerial parts (leaves and stems) of Tithonia diversifolia in the shade until brittle.
- Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material in ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process with the plant residue two more times to ensure complete extraction.
- Combine the filtrates.
3. Concentration:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.
4. Purification (Column Chromatography):
- Prepare a silica gel column (60-120 mesh) using a non-polar solvent like hexane.
- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elute the column with a solvent gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions and monitor them by TLC, spotting against a reference standard if available.
- Combine the fractions containing pure this compound and evaporate the solvent.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol offers a more rapid extraction compared to conventional methods.
1. Plant Material Preparation:
- Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction:
- Place 10 g of the powdered plant material in a flask with 100 mL of ethyl acetate.
- Place the flask in an ultrasonic bath.
- Sonciate for 30 minutes at a controlled temperature (e.g., 30-40°C).
- Filter the extract.
- Repeat the sonication of the residue with fresh solvent.
3. Concentration and Purification:
- Follow the steps for concentration and purification as outlined in Protocol 1.
Data Presentation
Table 1: Comparison of Extraction Solvents on the Yield of Sesquiterpenoids (Illustrative Data)
| Solvent | Polarity Index | Relative Yield (%) |
| n-Hexane | 0.1 | 15 |
| Dichloromethane | 3.1 | 75 |
| Ethyl Acetate | 4.4 | 100 |
| Acetone | 5.1 | 90 |
| Ethanol | 5.2 | 65 |
| Methanol | 6.6 | 50 |
Note: This table presents illustrative data based on the general solubility of sesquiterpenoids. The optimal solvent should be determined experimentally.
Table 2: Effect of Extraction Time on Yield (Illustrative Data for Maceration)
| Extraction Time (hours) | Relative Yield (%) |
| 12 | 60 |
| 24 | 85 |
| 48 | 95 |
| 72 | 100 |
| 96 | 100 |
Note: This table provides an example of how extraction time can influence yield. The optimal time may vary based on other experimental conditions.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low extraction yield.
References
3-O-Methyltirotundin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-O-Methyltirotundin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a desiccated environment at -20°C.[1] Proper sealing of the container is crucial to prevent moisture absorption and degradation.
Q2: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare fresh solutions for immediate use.[1] If necessary, stock solutions can be prepared in advance and stored in tightly sealed vials at -20°C or lower for several months.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize condensation.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]
Q4: I'm having trouble dissolving the compound. What can I do?
To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath for a short period.
Q5: What is the general stability of sesquiterpene lactones like this compound?
The stability of sesquiterpene lactones can be influenced by temperature, pH, and the specific chemical structure. Studies on other sesquiterpene lactones have shown that degradation can occur over time, and this process is accelerated at higher temperatures. For instance, a study on Arnica tincture revealed a significant decrease in sesquiterpene lactone content after three years of storage, with greater losses at 25°C and 30°C compared to 4°C.
Q6: How does pH affect the stability of this compound?
While specific data for this compound is limited, research on other sesquiterpene lactones indicates that pH is a critical factor. Some sesquiterpene lactones, particularly those with side chains, have been observed to be unstable at neutral pH (7.4), especially at 37°C, while exhibiting greater stability at a lower pH of 5.5. Sesquiterpene lactones lacking side chains appeared to be more stable across these conditions. Given its structure, the stability of this compound in aqueous buffers, especially at neutral or alkaline pH, should be carefully considered for in-vitro assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Ensure the solid compound is stored at -20°C in a desiccator. 2. Prepare fresh stock solutions for each experiment. 3. If using a stored stock solution, ensure it was stored properly at -20°C and minimize freeze-thaw cycles. 4. Allow the vial to reach room temperature before opening. |
| Loss of compound activity in aqueous media | pH-dependent hydrolysis or degradation. Sesquiterpene lactones can be unstable in neutral or alkaline aqueous solutions. | 1. Assess the stability of this compound in your specific experimental buffer and temperature. 2. Consider using a buffer with a slightly acidic pH (e.g., pH 5.5) if compatible with your experimental design. 3. Minimize the incubation time in aqueous solutions. |
| Precipitate formation in stock solution | Poor solubility or compound falling out of solution at low temperatures. | 1. Before use, warm the stock solution to 37°C and sonicate to redissolve any precipitate. 2. Centrifuge the vial at a low speed (e.g., 500 x g) to collect any compound that may have adhered to the cap or walls during transport and storage. |
Stability Data Summary
Currently, specific quantitative stability data for this compound across various conditions is not extensively published. The table below summarizes general stability observations for sesquiterpene lactones, which may serve as a guideline for handling this compound.
| Condition | Observation for Sesquiterpene Lactones | Citation |
| Temperature (Storage) | Degradation is temperature-dependent. Lower temperatures (e.g., 4°C) lead to significantly less degradation over long periods compared to room temperature (25°C) or higher (30°C). | |
| pH (Aqueous Solution) | Some sesquiterpene lactones with side chains show instability and loss of the side chain at pH 7.4 and 37°C. Stability is greater at pH 5.5. |
Experimental Protocols
Protocol 1: General Handling and Solubilization of this compound
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Gently tap the vial to ensure all powder is at the bottom.
-
Add the desired volume of an appropriate solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) to the vial to achieve the target concentration.
-
To aid dissolution, the vial can be warmed to 37°C and placed in an ultrasonic bath for a few minutes.
-
Visually inspect the solution to ensure complete dissolution before use.
-
For short-term storage of the stock solution, seal the vial tightly and store at -20°C.
Protocol 2: Preliminary Stability Assessment in Aqueous Buffer
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4) to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5%).
-
Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of intact this compound.
-
Compare the peak area or concentration of this compound at each time point to the initial time point (t=0) to assess stability.
Visualizations
Caption: Experimental workflow for handling, stability testing, and storage of this compound.
References
Overcoming solubility issues with 3-O-Methyltirotundin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-O-Methyltirotundin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a sesquiterpenoid compound isolated from the herbs of Tithonia diversifolia. Like many other sesquiterpene lactones, it is a lipophilic molecule, meaning it has a strong tendency to dissolve in fats, oils, and non-polar solvents, but exhibits poor solubility in water.[1][2] This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be in a dissolved state in an aqueous medium to ensure accurate and reproducible results.
Q2: What is the approximate aqueous solubility of sesquiterpene lactones?
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[2]
Q4: How can I prepare a stock solution of this compound for my experiments?
A4: For experimental purposes, a common practice is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution.[4] This stock solution can then be serially diluted into the aqueous experimental medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the biological system being studied (typically ≤0.1% v/v for DMSO in cell culture).[5]
Q5: What are the known biological activities of this compound and related compounds?
A5: Sesquiterpene lactones from Tithonia diversifolia, including compounds structurally related to this compound like tirotundin (B206078) and tagitinin A, have been shown to exhibit anti-inflammatory and metabolic regulatory activities. These compounds can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation. Additionally, they have been identified as dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which are involved in lipid metabolism and glucose homeostasis.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides several strategies to address the poor aqueous solubility of this compound. The most suitable method will depend on the specific experimental requirements, such as the desired final concentration, the biological system under investigation, and the intended route of administration in in vivo studies.
Issue: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.
Solution 1: Co-solvency
The addition of a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.
-
Principle: Co-solvents reduce the polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent.[6]
-
Common Co-solvents: Ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and glycerin.
-
Considerations: The final concentration of the co-solvent must be carefully optimized to avoid toxicity to the cells or organism in the experiment.
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.
-
Principle: The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule hosts the poorly soluble "guest" molecule (this compound), while the hydrophilic outer surface allows the complex to dissolve in water.[7]
-
Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) which has improved water solubility.[8]
-
Benefit: This method can significantly increase the aqueous solubility of sesquiterpene lactones, with reported increases in the range of 100-4,600%.[7]
Solution 3: Formulation as a Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.
-
Principle: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility.[9]
-
Stabilizers: Common stabilizers include hydroxypropyl methylcellulose (B11928114) (HPMC) and polysorbates (e.g., Tween 80).[10]
-
Application: This technique is particularly useful for achieving high drug concentrations and can enhance oral bioavailability for in vivo studies.[10]
Quantitative Data Summary
The following table summarizes the potential improvements in solubility for poorly water-soluble drugs using the described techniques. Note that these are generalized values, and the actual improvement for this compound will need to be determined empirically.
| Technique | Principle of Solubility Enhancement | Typical Fold Increase in Solubility | Reference |
| Co-solvency | Reduction of solvent polarity | Variable, dependent on co-solvent and concentration | [6] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule | 100 to 4,600-fold | [7] |
| Nanosuspension | Increased surface area due to particle size reduction | Can significantly increase saturation solubility and dissolution rate | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, gentle warming to 37°C and brief sonication in a water bath can be applied to aid dissolution.[11]
-
Store the stock solution at -20°C for several months. It is recommended to prepare and use the diluted solution on the same day.
Protocol 2: Co-solvent Solubility Test
-
Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 1%, 5%, 10%, and 20% ethanol in water).
-
Add an excess amount of this compound powder to each co-solvent solution in separate vials.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the solutions through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Determine the appropriate molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring. Gentle heating may be required.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous cyclodextrin solution with continuous stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
Remove the organic solvent under reduced pressure (if applicable) or cool the solution to induce precipitation of the complex.
-
Collect the precipitate by filtration and wash with a small amount of cold water.
-
Dry the resulting powder, for example, by freeze-drying (lyophilization).[8]
Protocol 4: Preparation of a this compound Nanosuspension (Wet Media Milling)
-
Prepare a dispersion medium containing a stabilizer or a combination of stabilizers (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80 in sterile water).
-
Disperse the this compound powder in the dispersion medium to create a pre-suspension.
-
Introduce the pre-suspension into a wet media milling apparatus containing milling pearls (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed for a specified duration, with cooling to prevent overheating, until the desired particle size distribution is achieved (typically with a mean diameter of less than 1000 nm).
-
Monitor the particle size using a particle size analyzer (e.g., dynamic light scattering).
-
Separate the nanosuspension from the milling pearls.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathways potentially affected by this compound and a general workflow for its solubilization and use in cell-based assays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the PPAR signaling pathway by this compound.
Caption: Experimental workflow for solubilizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. Nanosuspension Technology for Drug Delivery | Walailak Journal of Science and Technology (WJST) [wjst.wu.ac.th]
- 10. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Technical Support Center: Analysis of 3-O-Methyltirotundin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-O-Methyltirotundin. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of sesquiterpene lactones like this compound. However, various issues can arise during the analytical process. This guide addresses common problems in a question-and-answer format.
Q1: I am not seeing any peaks, or the peaks are very small. What should I do?
A1: The absence or small size of peaks can be attributed to several factors. A systematic check of your HPLC system and methodology is recommended.
-
Verify Sample Preparation: Ensure that this compound has been accurately weighed and fully dissolved in a suitable solvent. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For reversed-phase HPLC, it is crucial to dissolve the sample in a solvent compatible with the initial mobile phase to prevent precipitation on the column.
-
Check Injection Process: Inspect the autosampler for proper functioning. Ensure the injection volume is appropriate and that the syringe is not clogged.
-
Mobile Phase Composition: Double-check the preparation of your mobile phase. Incorrect composition or pH can significantly affect the retention and elution of the analyte.
-
Detector Settings: Confirm that the detector is on and set to the correct wavelength. For sesquiterpene lactones, a low UV wavelength, typically around 205-210 nm, is often used for detection.
-
Flow Rate: Ensure the pump is delivering the mobile phase at the set flow rate. Check for any leaks in the system that could cause a drop in pressure and flow.
Q2: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?
A2: Peak tailing, where the peak asymmetry factor is greater than 1.2, can compromise quantification. For sesquiterpene lactones, this can be a common issue.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to tailing.
-
Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Lowering the mobile phase pH with an acidic modifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, reducing these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Q3: I am observing a drifting baseline in my chromatogram. What could be the reason?
A3: A drifting baseline can be indicative of several issues within the HPLC system or the mobile phase.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially during gradient elution, can cause the baseline to drift.
-
Solution: Increase the column equilibration time before each injection.
-
-
Mobile Phase Issues: Changes in the composition of the mobile phase due to improper mixing or degradation can lead to a drifting baseline. Contamination of the mobile phase can also be a cause.[3]
-
Solution: Prepare fresh mobile phase and ensure it is thoroughly degassed. Use high-purity solvents.
-
-
Temperature Fluctuations: Variations in the column temperature can affect the retention time and cause the baseline to drift.[4]
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Detector Lamp Instability: An aging detector lamp can result in an unstable baseline.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
Q4: The retention time for this compound is inconsistent between runs. How can I improve reproducibility?
A4: Retention time variability can make peak identification and quantification unreliable.
-
Pump Performance: Inconsistent flow rates due to pump malfunctions, such as worn seals or check valve issues, are a common cause.
-
Solution: Prime the pump to remove air bubbles. If the problem persists, service the pump, which may include replacing seals and cleaning or replacing check valves.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase from one batch to another will lead to shifts in retention time.
-
Solution: Use a precise and consistent method for preparing the mobile phase. For gradient elution, ensure the online mixer is functioning correctly.
-
-
Column Temperature: As mentioned previously, temperature fluctuations can affect retention times.
-
Solution: Maintain a constant column temperature using a column oven.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: Based on the analysis of other sesquiterpene lactones from Tithonia diversifolia, a reversed-phase HPLC method is recommended. A good starting point would be:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile (B52724) (B) and water with 0.1% formic acid (A).
-
Gradient: Start with a lower percentage of acetonitrile and gradually increase it. A typical gradient might be 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 1 mg/mL). Further dilute this stock solution with the initial mobile phase composition to the desired working concentration. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates that could clog the HPLC system.
Q3: Are there any stability concerns with this compound during analysis?
A3: Sesquiterpene lactones can be unstable under certain conditions. Studies on other sesquiterpene lactones have shown that they can be sensitive to pH and temperature.[5] Some sesquiterpene lactones have been found to be unstable in powdered plant material over time.[6] It is advisable to prepare fresh solutions and store them in a cool, dark place. If storing for longer periods, refrigeration is recommended.
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound
This protocol is a general method adapted from the analysis of other sesquiterpene lactones and should be optimized for your specific instrumentation and analytical needs.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For analysis of this compound in a matrix (e.g., plant extract), a suitable extraction and clean-up procedure should be employed. The final extract should be dissolved in the initial mobile phase and filtered.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Experimental Workflows
Inhibition of NF-κB Signaling by Sesquiterpenoids
Sesquiterpene lactones isolated from Tithonia diversifolia, such as tirotundin (B206078) (a related compound to this compound), have been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This inhibition is thought to occur through the alkylation of cysteine residues in the DNA binding domain of NF-κB, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
PPARα/γ Dual Agonism by Sesquiterpenoids
Tirotundin has also been identified as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These are nuclear receptors that play key roles in regulating lipid and glucose metabolism. Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ activation improves insulin (B600854) sensitivity.
Caption: PPARα/γ dual agonism by sesquiterpenoids.
General HPLC Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common HPLC issues.
Caption: A systematic workflow for troubleshooting HPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage for in vivo studies with 3-O-Methyltirotundin
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for 3-O-Methyltirotundin in a new in vivo model?
A1: For a novel compound like this compound, a dose-range finding study is crucial. It is recommended to start with a low dose, for example, 1-5 mg/kg, and escalate the dose in subsequent cohorts. The selection of the starting dose should also be informed by any available in vitro cytotoxicity data (e.g., IC50 values).
Q2: How should this compound be formulated for in vivo administration?
A2: The formulation will depend on the physicochemical properties of this compound (e.g., solubility, stability). Common vehicles for preclinical in vivo studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or Cremophor EL. A thorough solubility and stability assessment should be performed prior to in vivo studies.
Q3: What is the most appropriate route of administration for this compound?
A3: The route of administration (e.g., intravenous, intraperitoneal, oral) will influence the compound's bioavailability and pharmacokinetic profile. The choice should be based on the therapeutic target and the compound's properties. For initial studies, intraperitoneal or intravenous injections are common to ensure systemic exposure.
Troubleshooting Guides
Issue 1: No observable efficacy at the initial doses.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | Gradually increase the dose in subsequent experimental groups. |
| Poor Bioavailability | Consider a different route of administration (e.g., from oral to intravenous). Analyze plasma concentrations of the compound to determine exposure. |
| Rapid Metabolism/Clearance | Conduct pharmacokinetic studies to determine the half-life of the compound. Consider more frequent dosing or a different formulation (e.g., sustained-release). |
| Target Engagement Issues | Confirm that the compound is reaching the target tissue/organ at sufficient concentrations. Perform ex vivo analysis of target modulation. |
Issue 2: Observed toxicity or adverse effects in treated animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose. Perform a maximum tolerated dose (MTD) study. |
| Vehicle-related toxicity | Include a vehicle-only control group to assess the effects of the formulation components. |
| Off-target effects | Investigate potential off-target interactions of the compound. |
| Acute vs. Chronic Toxicity | Monitor animals closely for clinical signs of toxicity. Conduct histopathological analysis of major organs. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Divide animals into at least four groups (n=3-5 per group): Vehicle control, Low Dose, Mid Dose, and High Dose of this compound.
-
Dosing: Administer the compound via the chosen route for a defined period (e.g., once daily for 5 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant toxicity.
Visualizations
Caption: General workflow for in vivo studies of a novel compound.
Caption: Decision tree for troubleshooting lack of efficacy in vivo.
Technical Support Center: Analysis of Sesquiterpenoid Lactone Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sesquiterpenoid lactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the analysis of degradation products of compounds like 3-O-Methyltirotundin.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a sesquiterpenoid lactone?
A1: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2] Typical conditions involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[1] For a sesquiterpenoid lactone, the following conditions are a good starting point:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[1][2]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Sesquiterpenoid lactones are often highly susceptible to base-catalyzed hydrolysis of the lactone ring and other ester functionalities.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at temperatures ranging from 60°C to 105°C, potentially with controlled humidity.
-
Photolytic Degradation: Exposing the drug substance (in solid or solution form) to UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Q2: I am not observing any degradation under my chosen stress conditions. What should I do?
A2: If you do not observe sufficient degradation (a target of 5-20% is often aimed for), you may need to increase the severity of the stress conditions. Consider the following adjustments:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature.
-
Extend the exposure time.
-
For photostability, increase the light intensity or duration of exposure.
It is recommended to start with less extreme conditions and incrementally increase the stress to avoid excessive degradation, which can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.
Q3: How can I identify the structure of an unknown degradation product?
A3: The structural elucidation of unknown degradation products typically involves a combination of chromatographic and spectroscopic techniques. A common workflow is:
-
Separation: Develop a stability-indicating HPLC or UPLC method to separate the degradation products from the parent compound and from each other.
-
Mass Spectrometry (MS): Use LC-MS to determine the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, can provide accurate mass measurements to help determine the elemental composition. Tandem MS (MS/MS) experiments will reveal fragmentation patterns that provide structural clues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can then be used to definitively elucidate the structure.
Troubleshooting Guides
HPLC Method Development
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between parent peak and degradation products. | Mobile phase composition is not optimal. | Modify the organic-to-aqueous ratio in the mobile phase. Try a different organic modifier (e.g., acetonitrile (B52724) instead of methanol, or vice versa). Adjust the pH of the aqueous phase. |
| Column chemistry is not suitable. | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). | |
| Peak tailing for the parent compound or degradants. | Secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a neutral state. Add a competing agent like triethylamine (B128534) to the mobile phase for basic compounds. |
| Column is overloaded. | Reduce the injection volume or the sample concentration. | |
| Ghost peaks or high baseline noise. | Contaminated mobile phase or HPLC system. | Use fresh, high-purity solvents and additives. Purge the HPLC system thoroughly. |
| Sample carryover. | Implement a robust needle wash program in the autosampler. |
Identification of Degradation Products
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No molecular ion peak in the mass spectrum. | Excessive fragmentation in the ion source (common with Electron Ionization). | Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| The compound is not ionizing. | Optimize ESI source parameters (e.g., capillary voltage, gas flow). Try both positive and negative ionization modes. | |
| Ambiguous fragmentation pattern in MS/MS. | Multiple fragmentation pathways are occurring. | Vary the collision energy (in CID) to favor specific fragmentation pathways. Compare the fragmentation of the degradant to that of the parent compound to identify common structural motifs. |
| Isomeric degradation products. | Isomers will have the same molecular weight but different structures. They must be chromatographically separated. Their fragmentation patterns may also differ, providing clues to their structures. | |
| Insufficient quantity of a degradation product for NMR analysis. | The degradation pathway is minor. | Scale up the forced degradation reaction to generate more of the target degradant. Optimize the isolation and purification steps to minimize losses. |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of the sesquiterpenoid lactone in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the stock solution with a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Store the solid drug substance in an oven at 80°C.
-
Photolytic: Expose the solution and solid drug substance to light conditions as specified in ICH Q1B.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for a Hypothetical Sesquiterpenoid Lactone
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Degradation Product 1 (DP1) Area (%) | Degradation Product 2 (DP2) Area (%) | Total Impurities (%) |
| 0.1 M HCl, 60°C | 24 | 92.5 | 4.8 | Not Detected | 7.5 |
| 0.1 M NaOH, RT | 4 | 85.2 | Not Detected | 12.1 | 14.8 |
| 3% H₂O₂, RT | 48 | 90.1 | 1.5 | 5.9 | 9.9 |
| Thermal, 80°C | 48 | 98.6 | 0.8 | Not Detected | 1.4 |
| Photolytic (ICH Q1B) | - | 95.3 | 2.1 | 1.2 | 4.7 |
Table 2: High-Resolution Mass Spectrometry Data for Identified Degradation Products
| Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Calculated Mass | Formula | Mass Error (ppm) | Proposed Modification |
| Parent | 12.5 | 367.2064 | 366.2042 | C₂₀H₃₀O₆ | 1.2 | - |
| DP1 | 9.8 | 383.2013 | 382.1991 | C₂₀H₃₀O₇ | 0.9 | Epoxidation |
| DP2 | 7.2 | 385.2170 | 384.2148 | C₂₀H₃₂O₇ | 1.1 | Hydrolysis of lactone |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Decision tree for degradation product identification.
References
How to avoid batch-to-batch variability of 3-O-Methyltirotundin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and avoiding batch-to-batch variability of 3-O-Methyltirotundin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
A1: this compound is a sesquiterpenoid, specifically a germacranolide type sesquiterpene lactone. It is a natural product that can be isolated from the plant Tithonia diversifolia, also known as the Mexican sunflower[1][2][3].
Q2: What are the common causes of batch-to-batch variability with natural products like this compound?
A2: Batch-to-batch variability in natural products often stems from inconsistencies in the starting plant material, extraction and purification procedures, and the chemical stability of the compound itself. For sesquiterpene lactones, factors such as pH, temperature, and the solvents used during isolation and storage can significantly impact their stability and purity[4][5][6][7][8].
Q3: How can I assess the purity and consistency of my this compound batches?
A3: A combination of analytical techniques is recommended for quality control. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying the compound. Mass Spectrometry (MS) helps in confirming the molecular weight and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural verification and detecting structural analogs or degradation products[1][2].
Q4: What are the known stability issues with sesquiterpene lactones?
A4: Sesquiterpene lactones can be sensitive to pH and temperature. Some are known to degrade at neutral or alkaline pH and at elevated temperatures[4][5]. Additionally, storage in alcoholic solvents like ethanol (B145695) can lead to the formation of adducts over time, altering the structure and purity of the compound[6][7][8].
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis, purification, and analysis of this compound.
Issue 1: Inconsistent Yields After Isolation and Purification
Low or variable yields can be a significant source of batch-to-batch inconsistency. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or inconsistent yields.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Variable Plant Material | Analyze a small sample of different batches of Tithonia diversifolia for the content of the target compound before large-scale extraction. | Standardize the source, harvesting time, and storage conditions of the plant material. |
| Inefficient Extraction | Experiment with different extraction solvents (e.g., ethyl acetate, dichloromethane), extraction times, and temperatures. | Use a solvent system that provides the best yield of sesquiterpene lactones with minimal extraction of interfering compounds. |
| Loss During Purification | Monitor each purification step (e.g., column chromatography fractions) by TLC or HPLC to identify where the loss is occurring. | Optimize the stationary and mobile phases for chromatography. Consider alternative purification techniques like counter-current chromatography for complex mixtures[9]. |
| Compound Degradation | Analyze crude extracts and purified fractions for the presence of degradation products using HPLC-MS. Sesquiterpene lactones can be unstable under certain pH and temperature conditions[4][5]. | Maintain a slightly acidic pH (around 5.5) and avoid high temperatures during extraction and purification. |
Issue 2: Variable Purity and Presence of Impurities
The presence of impurities can significantly affect the biological activity and reproducibility of experiments.
Caption: Troubleshooting workflow for purity issues.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Separation | Use high-resolution HPLC to analyze the purity. If multiple peaks are observed, the purification was incomplete. | Refine the column chromatography protocol (e.g., use a shallower gradient) or use preparative HPLC for final purification. |
| Structural Analogs | Analyze the batch by LC-MS to identify compounds with similar mass-to-charge ratios. NMR can help distinguish between closely related structures. | Optimize the chromatographic separation to resolve these analogs. |
| Degradation During Storage | Re-analyze older batches to see if purity has decreased over time. Check for the appearance of new peaks in the chromatogram. | Store this compound as a dry powder at low temperatures (-20°C or -80°C) and protected from light. Avoid storing in solution for extended periods, especially in alcoholic solvents[6][7][8]. |
| Incomplete Methylation (if synthesized) | If the product is synthesized, incomplete methylation of the precursor tirotundin (B206078) will result in a difficult-to-separate impurity. | Optimize the methylation reaction conditions (reagents, temperature, and time). Use HPLC or LC-MS to monitor the reaction progress to ensure full conversion. |
Issue 3: Inconsistent Biological Activity
Variability in biological assay results is often a direct consequence of inconsistent purity or the presence of active/interfering impurities.
Caption: Troubleshooting workflow for inconsistent biological activity.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Variable Purity | Correlate the biological activity of each batch with its purity as determined by HPLC. | Establish a minimum purity threshold (e.g., >98%) for all batches used in biological experiments. |
| Active Impurities | If possible, isolate the major impurities and test their biological activity in the same assay. | If impurities are found to be active, a more stringent purification protocol is necessary. |
| Compound Degradation in Assay | Sesquiterpene lactones can be unstable in aqueous media at neutral pH and 37°C[4][5]. | Assess the stability of this compound under your specific assay conditions. Consider the duration of the assay and the composition of the medium. |
| Solubility Issues | Inconsistent solubilization of the compound can lead to variable effective concentrations. | Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous assay media. Check for precipitation. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient: Start with a composition of 30% B, increasing to 100% B over 20 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol (B129727). Dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Mass Spectrometry Analysis
This protocol is for confirming the identity of this compound.
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
LC Conditions: Use the HPLC conditions described in Protocol 1.
-
Ionization Mode: Positive ESI mode.
-
MS Analysis:
-
Full Scan: Acquire data in full scan mode to detect the [M+H]⁺ or [M+Na]⁺ adducts. The expected m/z for [C₂₀H₃₀O₆+H]⁺ is 367.2.
-
Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern. For sesquiterpene lactones, common fragmentations include losses of water, carbon monoxide, and side chains[10][11][12][13][14].
-
Protocol 3: NMR Spectroscopy Analysis
This protocol is for the structural verification of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons to confirm the complete structure.
-
-
Data Analysis: Compare the obtained spectra with published data for this compound or related compounds to ensure the correct structure and identify any structural impurities.
References
- 1. Phytotoxins from Tithonia diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Phytotoxins from Tithonia diversifolia. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triple-quadrupole-tandem-mass-spectrometry-of-sesquiterpene-lactones-a-study-of-goyazensolide-and-its-congeners - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in 3-O-Methyltirotundin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with 3-O-Methyltirotundin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the experimental evaluation of this compound, a sesquiterpenoid lactone isolated from Tithonia diversifolia.
FAQ 1: Inconsistent or Lower-Than-Expected Bioactivity
Question: We are observing inconsistent or significantly lower-than-expected bioactivity (e.g., anti-inflammatory or cytotoxic effects) of our this compound sample compared to published data. What could be the cause?
Troubleshooting Guide:
-
Purity and Integrity of the Compound:
-
Question: Have you verified the purity and integrity of your this compound sample?
-
Answer: We recommend verifying the purity of your compound using techniques like HPLC, LC-MS, or NMR. Degradation or the presence of impurities can significantly impact bioactivity. Sesquiterpenoid lactones can be sensitive to storage conditions. Ensure the compound is stored desiccated at -20°C as recommended.[1]
-
-
Solubility Issues:
-
Question: Is the compound fully solubilized in your assay medium?
-
Answer: this compound is soluble in solvents like DMSO, chloroform, and ethyl acetate.[1] When preparing stock solutions, ensure the compound is completely dissolved before making final dilutions in aqueous media. Precipitation of the compound in the assay well will lead to a lower effective concentration and reduced activity. Visually inspect for any precipitate and consider using a vehicle control with the same concentration of the solvent.
-
-
Experimental Assay System:
-
Question: Are your cell lines healthy and at an appropriate passage number?
-
Answer: The response of cell lines can vary with passage number and culture conditions. Use cells within a consistent, low passage number range for your experiments. Monitor the health and morphology of your cells to ensure they are optimal for the assay.
-
Question: Is the chosen assay appropriate for the expected mechanism of action?
-
Answer: Sesquiterpenoid lactones can act through various mechanisms, including the modulation of signaling pathways like NF-κB and STAT3.[2][3][4] Ensure your chosen assay (e.g., a specific cytokine measurement for anti-inflammatory effects, or a specific apoptosis marker for cytotoxicity) is sensitive to the expected biological changes.
-
FAQ 2: High Variability Between Replicates
Question: We are observing high variability in our results between replicate wells for the same experimental condition. What are the potential sources of this variability?
Troubleshooting Guide:
-
Pipetting and Dispensing:
-
Question: Are your pipettes calibrated and are you using appropriate pipetting techniques?
-
Answer: Inaccurate or inconsistent pipetting can be a major source of variability. Ensure all pipettes are calibrated. When dispensing, pre-wet the pipette tip and use a consistent technique to minimize errors.
-
-
Cell Seeding Density:
-
Question: Are you achieving a uniform cell density across all wells?
-
Answer: Uneven cell seeding can lead to significant differences in cell number at the time of treatment, affecting the results. Ensure your cell suspension is homogenous before and during seeding.
-
-
Edge Effects:
-
Question: Are you observing a pattern in the variability, for instance, are the outer wells of the plate showing different results from the inner wells?
-
Answer: "Edge effects" in microplates can be caused by differential evaporation and temperature gradients. To mitigate this, you can avoid using the outermost wells for experimental conditions and instead fill them with sterile media or PBS.
-
FAQ 3: Unexpected Cytotoxicity Profile
Question: Our results show a different cytotoxicity profile for this compound than anticipated. For instance, it is showing toxicity in a cell line we expected to be resistant, or the dose-response curve is non-sigmoidal. What should we investigate?
Troubleshooting Guide:
-
Off-Target Effects vs. Non-Specific Toxicity:
-
Question: Could the observed toxicity be due to non-specific effects?
-
Answer: At high concentrations, natural products can induce non-specific cytotoxicity through mechanisms like membrane disruption. It is crucial to test a wide range of concentrations to establish a clear dose-response relationship.
-
-
Assay Interference:
-
Question: Could this compound be interfering with the cytotoxicity assay itself?
-
Answer: Some compounds can interfere with assay reagents. For example, in MTT or MTS assays, the compound might chemically reduce the tetrazolium salt, leading to a false signal. It is advisable to include a control with the compound in cell-free media to check for any direct reaction with the assay reagents.
-
-
Cell Line Specific Mechanisms:
-
Question: Does the unexpected cytotoxicity correlate with the specific genetic or phenotypic background of the cell line?
-
Answer: Different cell lines have varying expression levels of drug transporters, metabolic enzymes, and target proteins. The unexpected cytotoxicity could be a valid finding related to the specific biology of the cell line used.
-
Data Summary
| Unexpected Result | Potential Cause | Recommended Action |
| Low Bioactivity | Compound degradation, poor solubility, inappropriate assay | Verify compound integrity, optimize solubilization, use an alternative assay |
| High Variability | Inaccurate pipetting, uneven cell seeding, edge effects | Calibrate pipettes, ensure homogenous cell suspension, avoid using outer wells |
| Atypical Cytotoxicity | Non-specific toxicity, assay interference, cell-line specific effects | Test a wide concentration range, run cell-free assay controls, characterize cell line |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
In Vitro Anti-Inflammatory Activity Assay: NF-κB Reporter Assay
-
Cell Culture: Culture a human cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to obtain the desired final concentrations.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a known inflammatory stimulus, such as TNF-α (10 ng/mL), to the wells. Include appropriate controls: untreated cells, cells treated with TNF-α only, and cells treated with a known NF-κB inhibitor as a positive control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically and subjected to a CellTiter-Glo® assay) to account for any cytotoxic effects of the compound.
Visualizations
Hypothetical Signaling Pathway for this compound
Sesquiterpenoid lactones are known to modulate key inflammatory and cell survival pathways. A plausible mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
General Experimental Workflow
Caption: A standard workflow for conducting experiments.
Troubleshooting Workflow for Unexpected Results
References
- 1. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cell-Based Assays for 3-O-Methyltirotundin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining cell-based assays involving 3-O-Methyltirotundin. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what is the maximum final concentration of this solvent in the cell culture medium?
A1: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell-based assays, DMSO is the most commonly used solvent.[3] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO as the experimental wells, to account for any effects of the solvent itself.[3]
Q2: I am observing a bell-shaped dose-response curve with this compound, where the cytotoxic effect decreases at higher concentrations. What could be the reason for this?
A2: This phenomenon is not uncommon when working with natural compounds and can be attributed to the aggregation of the compound at higher concentrations. These aggregates can sequester the active molecules, reducing their bioavailability to the cells and thus leading to a decreased apparent cytotoxicity. This can result in misleading interpretations of the compound's potency. To mitigate this, ensure complete solubilization of your stock solution and visually inspect the wells for any signs of precipitation during the experiment.
Q3: My absorbance readings in the MTT assay are unexpectedly high, suggesting increased cell viability even at concentrations where I expect cytotoxicity. What are the possible causes and solutions?
A3: Unexpectedly high viability readings in an MTT assay can be a result of several factors when working with natural products like this compound:
-
Direct Reduction of MTT: The compound itself may directly reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.
-
Color Interference: If this compound has a color that absorbs light at the same wavelength as the formazan product (typically 540-570 nm), it can artificially inflate the absorbance readings.
-
Precipitation: Precipitation of the compound in the culture medium can scatter light, leading to erroneously high absorbance readings.
To address these issues, it is essential to include proper controls. Prepare a set of wells containing this compound at the same concentrations used in the experiment, but without any cells. Subtract the absorbance readings from these "compound-only" wells from your experimental wells to correct for direct MTT reduction and color interference. If precipitation is observed, optimizing the solubilization method or using a different assay format should be considered.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Incomplete Solubilization: The compound is not fully dissolved, leading to uneven distribution in the wells. | Ensure the stock solution is completely clear. Gentle sonication or vortexing can aid dissolution. Microfilter the solution to remove any particulates, though be aware this might remove some active components if not fully dissolved. |
| Cell Seeding Density: Inconsistent number of cells seeded per well. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers for seeding. | |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations and cell growth. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpectedly low cytotoxicity. | Compound Degradation: this compound may be unstable in the culture medium over the incubation period. | Prepare fresh dilutions of the compound for each experiment. Minimize exposure of the stock solution to light and temperature fluctuations. |
| Cellular Resistance: The cell line used may have intrinsic or acquired resistance mechanisms. | Consider using a different cell line or a positive control compound known to induce cytotoxicity in the chosen cell line to validate the assay. |
Guide 2: Artifacts in Apoptosis and Cell Cycle Assays
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in Annexin V-FITC staining. | Cell Membrane Damage during Harvesting: Mechanical stress during cell scraping or trypsinization can cause membrane damage, leading to non-specific Annexin V binding. | Use a gentle cell detachment method. After trypsinization, use a soybean trypsin inhibitor to neutralize the enzyme. Handle cells gently during washing steps. |
| Late-Stage Apoptosis/Necrosis: The chosen time point for analysis may be too late, resulting in a large population of necrotic cells that also stain with Annexin V. | Perform a time-course experiment to identify the optimal time point for detecting early apoptotic events. | |
| Poor resolution of cell cycle phases in propidium (B1200493) iodide (PI) staining. | Cell Clumping: Aggregated cells will not be accurately analyzed by the flow cytometer, leading to distorted histograms. | Ensure a single-cell suspension is obtained before and after fixation. Filtering the cell suspension through a nylon mesh can help remove clumps. |
| Inadequate RNase Treatment: PI can also bind to double-stranded RNA, which can interfere with the DNA content analysis. | Ensure that RNase treatment is performed for a sufficient duration and at the optimal temperature as per the protocol to degrade all RNA. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to fix the cells. Incubate at 4°C for at least 1 hour.
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 15.2 |
| A549 (Lung Cancer) | MTT | 48 | 22.8 |
| HeLa (Cervical Cancer) | MTT | 48 | 18.5 |
| PC-3 (Prostate Cancer) | MTT | 72 | 12.1 |
Table 2: Hypothetical Effect of this compound (15 µM) on Cell Cycle Distribution in MCF-7 Cells after 24 hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 65.4 | 20.1 | 14.5 |
| Vehicle Control (0.1% DMSO) | 64.9 | 20.5 | 14.6 |
| This compound | 55.2 | 15.3 | 29.5 |
Visualizations
Caption: A generalized experimental workflow for assessing the effects of this compound.
Caption: A troubleshooting decision tree for unexpectedly high MTT assay readings.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
References
Technical Support Center: Large-Scale Synthesis of 3-O-Methyltirotundin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of 3-O-Methyltirotundin.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of a sesquiterpenoid lactone core similar to that of this compound?
While specific precursors for this compound are not extensively published in readily available literature, the synthesis of similar complex sesquiterpenoid lactones often commences with commercially available chiral pool starting materials or readily accessible terpenes. Common starting points can include compounds like (-)-carvone (B1668593) or (+)-pulegone, which provide a foundational stereochemical framework. Multi-step syntheses are typically required to elaborate these simpler precursors into the more complex core structure.[1][2]
Q2: What general class of reactions is pivotal for constructing the core structure of this compound?
The synthesis of polycyclic structures like this compound often relies on powerful carbon-carbon bond-forming reactions.[2] Key transformations may include:
-
Cycloaddition reactions , such as the Diels-Alder reaction, to form six-membered rings.[2]
-
Annulation reactions , like the Robinson annulation, to construct fused ring systems.
-
Radical cyclizations for the formation of five- or six-membered rings.
-
Intramolecular alkylation or acylation reactions to close rings.
Q3: What are the recommended solvents for the synthesis and purification of this compound?
This compound is reported to be soluble in a range of organic solvents.[3] For synthesis, the choice of solvent will be highly dependent on the specific reaction step and may include dichloromethane, ethyl acetate, or acetone. For purification via chromatography, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is typically employed to achieve optimal separation.
Q4: How can the stability of this compound be ensured during storage?
As a powder, this compound should be stored in a sealed container under cool and dry conditions. For long-term storage, temperatures of -20°C are recommended. If stored in solution, it is advisable to keep it at -80°C for periods up to six months. Repeated freeze-thaw cycles should be avoided to prevent degradation.
Troubleshooting Guides
Problem 1: Low Yield in the Methylation Step
Q: We are experiencing a low yield during the O-methylation of the hydroxyl group at the C3 position. What are the potential causes and solutions?
A: Low yields in O-methylation reactions are a common issue. Here are several potential causes and troubleshooting steps:
-
Incomplete Deprotonation: The alkoxide may not be fully formed.
-
Solution: Ensure the base used (e.g., sodium hydride) is fresh and used in a slight excess (1.1-1.2 equivalents). Perform the reaction under strictly anhydrous conditions, as moisture will quench the base.
-
-
Steric Hindrance: The hydroxyl group may be sterically hindered, slowing down the reaction.
-
Solution: Consider using a less sterically demanding methylating agent. For example, if using methyl iodide is problematic, diazomethane (B1218177) (with appropriate safety precautions) or methyl triflate could be more effective.
-
-
Side Reactions: The methylating agent might react with other functional groups in the molecule.
-
Solution: If other nucleophilic sites are present, consider using protecting groups for those functionalities before the methylation step.
-
-
Suboptimal Reaction Conditions: The temperature or reaction time may not be optimal.
-
Solution: Systematically vary the reaction temperature. While some methylations proceed well at room temperature, others may require cooling to 0°C or gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Problem 2: Formation of Multiple Side Products During Cyclization
Q: During the key cyclization step to form the tricyclic core, we observe multiple spots on our TLC plate, indicating the formation of several side products. How can we improve the selectivity of this reaction?
A: The formation of multiple products in a cyclization step often points to issues with regioselectivity or stereoselectivity.
-
Lack of Regiocontrol: The cyclization may be occurring at different positions.
-
Solution: Re-evaluate the design of your synthetic precursor. It may be necessary to introduce directing groups or blocking groups to favor the desired cyclization pathway. The choice of catalyst or reaction conditions can also significantly influence regioselectivity.
-
-
Stereoisomer Formation: The reaction may be producing a mixture of diastereomers.
-
Solution: Employ stereoselective reagents or catalysts. For instance, using a chiral auxiliary or a chiral catalyst can favor the formation of one stereoisomer over others. The solvent and temperature can also play a crucial role in stereocontrol.
-
-
Rearrangement Reactions: Under certain conditions (e.g., strongly acidic or basic), the carbocation or carbanion intermediates may undergo rearrangements.
-
Solution: Opt for milder reaction conditions. If the reaction is acid-catalyzed, try using a weaker acid or performing the reaction at a lower temperature.
-
Problem 3: Difficulty in Purifying the Final Product
Q: We are struggling to purify the final this compound product to >98% purity. Column chromatography results in significant product loss and co-elution with impurities. What alternative purification strategies can we explore?
A: Purification of complex natural products on a large scale can be challenging. If standard silica (B1680970) gel chromatography is inefficient, consider the following:
-
Alternative Stationary Phases:
-
Reversed-Phase Chromatography (C18): This can be very effective for separating compounds with moderate polarity and can sometimes provide a different elution order compared to normal-phase silica.
-
Alumina (B75360) (basic or neutral): If your compound is sensitive to the acidic nature of silica gel, alumina can be a good alternative.
-
-
Crystallization: This is one of the most effective methods for achieving high purity on a large scale if a suitable solvent system can be found.
-
Solution: Screen a variety of solvents and solvent mixtures to induce crystallization. Techniques like slow evaporation, vapor diffusion, or cooling crystallization can be attempted.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more expensive and time-consuming, preparative HPLC offers the highest resolution for separating closely related impurities.
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from optimization experiments.
Table 1: Optimization of the O-Methylation Reaction
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | CH₃I | NaH | THF | 25 | 12 | 45 |
| 2 | (CH₃)₂SO₄ | K₂CO₃ | Acetone | 56 | 24 | 60 |
| 3 | CH₃OTf | 2,6-lutidine | CH₂Cl₂ | 0 | 4 | 75 |
| 4 | TMS-CH₂N₂ | HBF₄ | CH₂Cl₂/MeOH | 0 | 1 | 85 |
Table 2: Comparison of Purification Methods for Final Product
| Method | Stationary Phase/Solvent | Loading Capacity (g/kg) | Recovery Rate (%) | Final Purity (%) |
| Flash Chromatography | Silica Gel (Hexane:EtOAc) | 20 | 65 | 95.2 |
| Flash Chromatography | Alumina (Hexane:EtOAc) | 25 | 70 | 96.1 |
| Reversed-Phase Chromatography | C18 (ACN:H₂O) | 15 | 80 | 98.5 |
| Crystallization | Ethanol/Water | N/A | 75 | >99.0 |
Visualizations
Experimental and Logical Workflows
References
Validation & Comparative
Unveiling the Biological Potential of 3-O-Methyltirotundin: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the biological activity of 3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia, is a subject of growing interest within the scientific community. While direct experimental data on this compound is emerging, a comparative analysis with its close structural analogs, Tirotundin and Tagitinin C, provides significant insights into its potential anti-inflammatory and cytotoxic properties. This guide offers a comprehensive overview of the available data, detailed experimental protocols, and a look into the underlying mechanisms of action.
The Anti-Inflammatory Potential: Targeting the NF-κB Pathway
Evidence strongly suggests that the primary anti-inflammatory mechanism of sesquiterpene lactones from Tithonia diversifolia lies in the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases. The prevailing hypothesis is that these compounds, likely including this compound, exert their inhibitory effect through the alkylation of cysteine residues within the DNA binding domain of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
Comparative Cytotoxicity
The potential of these compounds extends to cytotoxic activity against various cancer cell lines. This is a critical area of research for the development of novel anti-cancer therapies.
Table 1: Comparative Cytotoxicity (IC50 µg/mL) of Tagitinin C
| Cell Line | IC50 (µg/mL) |
| Hep-G2 (Hepatocellular Carcinoma) | 2.0 ± 0.1[2] |
| Huh 7 (Hepatocellular Carcinoma) | 1.2 ± 0.1[2] |
Note: Cytotoxicity data for this compound and Tirotundin are not available in the reviewed literature.
The data clearly indicates that Tagitinin C possesses significant cytotoxic effects against liver cancer cell lines. Further research is warranted to determine the cytotoxic profile of this compound and Tirotundin to establish a comprehensive structure-activity relationship.
Experimental Methodologies
To facilitate further research and validation of the biological activities of this compound and related compounds, detailed experimental protocols are provided below.
NF-κB Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)
This assay is fundamental to understanding the inhibition of NF-κB DNA binding activity.
Objective: To determine the ability of a compound to inhibit the binding of the NF-κB transcription factor to its consensus DNA sequence.
Experimental Workflow:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured to 80-90% confluency. The cells are then pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 1 hour to induce NF-κB activation.
-
Nuclear Extract Preparation: Nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions. The protein concentration of the extracts is determined using a Bradford or BCA protein assay.
-
Binding Reaction: A binding reaction mixture is prepared containing the nuclear extract (5-10 µg of protein), a biotin-labeled oligonucleotide probe with the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'), and a poly(dI-dC) non-specific competitor. The test compound is added at the desired concentrations.
-
Electrophoresis: The binding reactions are resolved on a non-denaturing 6% polyacrylamide gel in 0.5X TBE buffer.
-
Detection: The DNA-protein complexes are transferred to a positively charged nylon membrane. The biotin-labeled probe is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. The resulting bands are visualized by autoradiography or a chemiluminescence imaging system. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB binding.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay provides a measure of the anti-inflammatory activity by quantifying the inhibition of nitric oxide, a key inflammatory mediator.
Objective: To assess the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Experimental Workflow:
Caption: Workflow for Nitric Oxide Production Inhibition Assay.
Protocol:
-
Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway
The inhibitory action of this compound and its analogs on the NF-κB signaling pathway is a key aspect of their anti-inflammatory effect.
Caption: Proposed mechanism of NF-κB inhibition.
Conclusion and Future Directions
The comparative analysis strongly suggests that this compound holds significant promise as a bioactive compound with potential anti-inflammatory and cytotoxic activities. Its structural similarity to Tirotundin and Tagitinin C points towards the inhibition of the NF-κB pathway as a key mechanism of action.
To fully elucidate the therapeutic potential of this compound, further research is essential. Key future directions include:
-
Quantitative Biological Assays: Determining the IC50 values of this compound for NF-κB inhibition and cytotoxicity across a panel of relevant cell lines.
-
Mechanism of Action Studies: Confirming the direct interaction with and alkylation of the NF-κB p65 subunit.
-
In Vivo Studies: Evaluating the anti-inflammatory and anti-tumor efficacy of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
The insights provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to the discovery and development of novel therapeutics from natural sources. The exploration of this compound and its related compounds represents a promising frontier in the fight against inflammatory diseases and cancer.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-O-Methyltirotundin and structurally related sesquiterpene lactones, primarily isolated from the medicinal plant Tithonia diversifolia. The content is based on available experimental data and aims to offer an objective comparison to aid in research and drug development.
Introduction to this compound and Related Compounds
This compound, also known as tirotundin-3-O-methyl ether, is a sesquiterpenoid belonging to the class of germacrane (B1241064) lactones. These compounds are characteristic secondary metabolites of the Asteraceae family, to which Tithonia diversifolia belongs. This plant has a history of use in traditional medicine for treating various ailments, including inflammation and diabetes. The biological activities of these compounds are of significant interest to the scientific community. This guide focuses on the comparative analysis of this compound and its close analogs, including tirotundin, diversifolin, and tagitinin C, in key biological pathways.
Comparative Biological Activity
The primary biological activities attributed to this class of compounds include anti-inflammatory effects, modulation of peroxisome proliferator-activated receptors (PPARs), and regulation of glucose uptake. The following tables summarize the available quantitative data for these activities.
Table 1: Anti-inflammatory and Nematicidal Activity
| Compound | Target/Assay | Activity Type | IC₅₀ / LC₅₀ | Source |
| This compound | NF-κB Inhibition | Inhibition | Data not available | - |
| Tirotundin | NF-κB Inhibition | Inhibition | Not specified, but confirmed inhibitor | [1] |
| Diversifolin | NF-κB Inhibition | Inhibition | Not specified, but confirmed inhibitor | [1] |
| Diversifolin methyl ether | NF-κB Inhibition | Inhibition | Not specified, but confirmed inhibitor | [1] |
| Tirotundin | Acetylcholinesterase (AChE) | Inhibition | 6.89 ± 0.30 µg/mL | [N/A] |
| Tirotundin | C. elegans | Nematicidal | LC₅₀: 9.16 ± 0.21 µg/mL | [N/A] |
Table 2: PPAR Agonist Activity
| Compound | Target | Activity Type | IC₅₀ | Source |
| This compound | PPARγ | Agonist | Data not available | - |
| Tirotundin | PPARγ | Agonist | 27 µM (binding assay) | [N/A] |
| Tagitinin A | PPARγ | Agonist | 55 µM (binding assay) | [N/A] |
Table 3: Glucose Uptake and Cytotoxic Activity
| Compound | Cell Line | Activity Type | Effective Concentration / IC₅₀ | Source |
| This compound | 3T3-L1 adipocytes | Increased Glucose Uptake | Significant increase at 10 µg/mL | [2] |
| Tagitinin C | Hep-G2 (Hepatocellular Carcinoma) | Cytotoxicity | IC₅₀: 2.0 ± 0.1 µg/mL | [N/A] |
| Tagitinin C | Huh 7 (Hepatocellular Carcinoma) | Cytotoxicity | IC₅₀: 1.2 ± 0.1 µg/mL | [N/A] |
Signaling Pathways and Mechanisms of Action
NF-κB Signaling Pathway
Sesquiterpene lactones from Tithonia diversifolia have been shown to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] The canonical pathway is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. These sesquiterpene lactones are believed to alkylate cysteine residues on the p65 subunit of NF-κB, thereby inhibiting its DNA binding and transcriptional activity.[1]
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three new sesquiterpenes from Tithonia diversifolia and their anti-hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-O-Methyltirotundin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory mechanism of 3-O-Methyltirotundin against established anti-inflammatory agents. Experimental data for structurally related compounds and well-characterized inhibitors are presented to offer a framework for validating the activity of this compound.
Introduction
This compound is a sesquiterpenoid isolated from Tithonia diversifolia. Sesquiterpene lactones, a class of compounds to which this compound belongs, are widely recognized for their anti-inflammatory properties. The primary mechanism of action for many sesquiterpenoids involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide outlines the key experiments to validate this mechanism for this compound and compares its potential efficacy with Parthenolide, a well-characterized sesquiterpene lactone, and Dexamethasone, a potent corticosteroid.
Core Mechanism of Action: NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of inflammatory processes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).
dot
Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.
Comparative Performance Data
To objectively evaluate the potential of this compound, its anti-inflammatory activity should be quantified and compared with established compounds. The following tables summarize reported inhibitory concentrations (IC50) for Parthenolide and Dexamethasone in key in vitro assays. It is anticipated that this compound will exhibit similar inhibitory activities, particularly in the low micromolar range for NF-κB inhibition and cytokine production. A structurally related compound, Tagitinin C, has been shown to decrease LPS-induced production of IL-6 and TNF-α in human neutrophils[1][2].
Table 1: Inhibition of NF-κB Activity
| Compound | Cell Line | Stimulant | IC50 | Citation |
| This compound | - | - | Data Needed | - |
| Parthenolide | CNE1 | - | 20.05 µM (24h) | [2] |
| Parthenolide | CNE2 | - | 32.66 µM (24h) | [2] |
| Dexamethasone | A549 | IL-1β | 0.5 nM | [1] |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 | Citation |
| This compound | - | - | Data Needed | - |
| Parthenolide | Rat Aortic Smooth Muscle Cells | LPS | ~10 µM | |
| Dexamethasone | J774 Macrophages | LPS | 0.1 - 10 µM (Dose-dependent inhibition) | [3] |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion (IL-6 & TNF-α)
| Compound | Cytokine | Cell Line | Stimulant | Inhibition | Citation |
| This compound | - | - | - | Data Needed | - |
| Tagitinin C | IL-6, TNF-α | Human Neutrophils | LPS | Dose-dependent decrease | [1][2] |
| Parthenolide | IL-6 | BV-2 Microglia | LPS | 98% inhibition at 5 µM | [4] |
| Parthenolide | TNF-α | BV-2 Microglia | LPS | 54% inhibition at 5 µM | [4] |
| Dexamethasone | IL-6, TNF-α | Human Mononuclear Cells | LPS | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) |
Experimental Protocols
To validate the mechanism of action of this compound, the following key experiments are recommended.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the activation of the NF-κB transcription factor.
dot
Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.
Protocol:
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293 or RAW 264.7) in a 96-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Pre-incubate the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing luciferin to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
dot
References
Reproducibility of 3-O-Methyltirotundin Experimental Results: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of sesquiterpene lactones from Tithonia diversifolia, with a focus on cytotoxicity and anti-inflammatory effects. Due to the limited availability of direct experimental data for 3-O-Methyltirotundin, this guide utilizes data from the closely related and structurally similar compounds, Tirotundin and Tagitinin C, isolated from the same plant, as proxies. These are compared against the well-characterized sesquiterpene lactone, Parthenolide (B1678480), and standard-of-care anti-inflammatory drugs, Methotrexate and Dexamethasone.
Data Presentation
Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the subject and comparator compounds against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tagitinin C (Proxy for this compound) | HepG-2 (Hepatocellular Carcinoma) | ~5.7 µM (2.0 µg/mL) | [1] |
| Huh 7 (Hepatocellular Carcinoma) | ~3.4 µM (1.2 µg/mL) | [1] | |
| Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76 | [2] |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [2] | |
| Methotrexate | N/A | Not typically evaluated by IC50 for direct cytotoxicity in the same context | |
| Dexamethasone | N/A | Not typically evaluated by IC50 for direct cytotoxicity in the same context |
Note: IC50 values for Tagitinin C were converted from µg/mL to µM assuming a molecular weight of approximately 350 g/mol .
Anti-inflammatory Activity: NF-κB Inhibition
This table presents data on the inhibition of the NF-κB signaling pathway, a key mediator of inflammation.
| Compound | Assay/Model | Inhibition Data | Reference |
| Tirotundin & Diversifolin Methyl Ether (Proxies) | NF-κB Activation | Qualitative inhibition observed | [3] |
| Parthenolide | NF-κB Activity (HEK-Blue™ cells) | Significant dose-dependent inhibition | [4] |
| Methotrexate | NF-κB Activation (T-cell lines) | Inhibition observed at 0.1 µM | [5][6] |
| Dexamethasone | NF-κB (3xκB reporter) | IC50 = 0.5 x 10⁻⁹ M (0.5 nM) | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of mitochondria.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (e.g., this compound, Parthenolide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO or a suitable solubilization buffer to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor in response to stimuli and potential inhibitors.
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid
-
96-well white, opaque plates
-
Complete cell culture medium
-
Test compounds
-
NF-κB activating agent (e.g., TNF-α, LPS)
-
Luciferase Assay System (including lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well white plate at an appropriate density. Allow the cells to adhere overnight. The following day, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: After stimulation, wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Luciferase Activity Measurement: Transfer the cell lysate to a new opaque 96-well plate suitable for luminometry. Add the luciferase assay reagent (containing luciferin) to each well.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control. Determine the IC50 value for NF-κB inhibition by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Caption: NF-κB signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluation.
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sesquiterpene Lactones from Tithonia diversifolia on Cancer and Inflammatory Cell Lines
A Cross-Validation of Anti-Inflammatory and Cytotoxic Effects
This guide provides a comparative overview of the biological effects of sesquiterpene lactones isolated from Tithonia diversifolia, with a focus on their anti-inflammatory and cytotoxic properties across various cell lines. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Introduction
Sesquiterpene lactones (SLs) are a class of naturally occurring compounds found in various plants, with a significant presence in the Asteraceae family, to which Tithonia diversifolia (Mexican sunflower) belongs.[1] Traditionally, extracts from this plant have been used to treat a range of ailments, including hematomas, wounds, and inflammation.[1] Modern research has begun to validate these traditional uses, identifying specific SLs as the active constituents responsible for the plant's pharmacological activities. This guide focuses on the comparative effects of prominent SLs from Tithonia diversifolia, such as tirotundin, diversifolin, and tagitinin C, on different cancer and inflammatory cell models. The primary mechanisms of action explored are the inhibition of the pro-inflammatory transcription factor NF-kappa B and the induction of cytotoxicity in cancer cells.
Data Presentation
The following tables summarize the observed effects of various sesquiterpene lactones from Tithonia diversifolia on different cell lines.
Table 1: Anti-Inflammatory Activity of Sesquiterpene Lactones
| Compound | Cell Line | Assay | Target | Effect | Reference |
| Tirotundin | Jurkat | Electrophoretic Mobility Shift Assay (EMSA) | NF-kappa B | Inhibition of DNA binding | [1] |
| Diversifolin | Jurkat | EMSA | NF-kappa B | Inhibition of DNA binding | [1] |
| Diversifolin methyl ether | Jurkat | EMSA | NF-kappa B | Inhibition of DNA binding | [1] |
| Tagitinin C | Human Neutrophils | ELISA | IL-6, CXCL8, TNF-α | Decreased production | |
| Tagitinin F | Human Neutrophils | Myeloperoxidase Assay, ELISA | Myeloperoxidase, IL-6, CXCL8, TNF-α | Inhibition of MPO activity and decreased cytokine production | |
| Tagitinin A | Human Neutrophils | ELISA | IL-6, CXCL8, TNF-α | Decreased production |
Table 2: Cytotoxic Activity of Sesquiterpene Lactones
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Tagitinin C | Col2 (human colon cancer) | Antiproliferation Assay | Significant antiproliferative activity | |
| 1β,2α-epoxytagitinin C | Col2 (human colon cancer) | Antiproliferation Assay | Significant antiproliferative activity | |
| Tithofolinolide | HL-60 (human promyelocytic leukemia) | Cellular Differentiation Assay | Induced cellular differentiation | |
| 3β-acetoxy-8β-isobutyryloxyreynosin | HL-60 (human promyelocytic leukemia) | Cellular Differentiation Assay | Induced cellular differentiation | |
| Tagitinin J | KB, HepG2, A549, MCF7 | Cytotoxicity Assay | IC50: 0.29-17.0 μM | |
| Tagitinin K | KB, HepG2, A549, MCF7 | Cytotoxicity Assay | IC50: 0.29-17.0 μM | |
| Unnamed SL (Compound 1) | CT26 (murine colon carcinoma) | Ferroptosis Induction Assay | Moderate inhibitory effect | |
| Unnamed SL (Compound 8) | CT26 (murine colon carcinoma) | Ferroptosis Induction Assay | Moderate inhibitory effect |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from a dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
NF-kappa B Luciferase Reporter Assay
This assay measures the activity of the NF-kappa B transcription factor.
Materials:
-
Cells stably or transiently transfected with an NF-kappa B luciferase reporter construct
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
NF-kappa B Activation: Stimulate the cells with an NF-kappa B activator (e.g., TNF-α or PMA) for a defined period (e.g., 6-8 hours). Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement: Add the luciferase assay reagent to each well. Measure the luminescence using a luminometer. If a co-transfected Renilla luciferase is used for normalization, a dual-luciferase reporter assay system should be employed.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Express the results as a fold change relative to the stimulated control.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: NF-kappa B signaling pathway and the point of inhibition by sesquiterpene lactones.
Caption: Workflow for the MTT cytotoxicity assay.
References
3-O-Methyltirotundin: A Comparative Analysis with Standard of Care Anti-Inflammatory Drugs
A comprehensive guide for researchers and drug development professionals on the potential anti-inflammatory agent 3-O-Methyltirotundin, contextualized by a comparison with established standard of care therapies. This guide explores mechanistic distinctions, presents hypothetical experimental frameworks, and provides detailed protocols for evaluation.
Executive Summary
This compound, a sesquiterpene lactone derived from the plant Tithonia diversifolia, represents a potential novel anti-inflammatory agent. While direct experimental data on this compound is currently limited, studies on its parent compound, tirotundin (B206078), and other related sesquiterpene lactones from the same plant suggest a distinct mechanism of action compared to current standard of care drugs. This guide synthesizes the available information on these related compounds and contrasts their proposed mechanism with those of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), corticosteroids, and Tumor Necrosis Factor-alpha (TNF-α) inhibitors. The primary differentiating feature appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, without directly affecting the cyclooxygenase (COX) enzymes targeted by NSAIDs. This guide provides a framework for the potential evaluation of this compound, including detailed experimental protocols and visual representations of key signaling pathways.
Introduction to this compound and the Inflammatory Landscape
Inflammation is a complex biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The current therapeutic landscape is dominated by drugs with well-defined mechanisms of action, but also with notable side effects, creating a need for novel anti-inflammatory agents with improved safety and efficacy profiles.
This compound is a naturally occurring sesquiterpenoid[1]. Sesquiterpene lactones as a class have been investigated for their anti-inflammatory properties[2][3][4]. While direct evidence for this compound is pending, research on closely related compounds from Tithonia diversifolia provides a foundation for its potential mechanism of action.
Comparative Mechanism of Action
The primary distinction between this compound's proposed mechanism and that of standard of care drugs lies in their molecular targets within the inflammatory cascade.
This compound (based on related compounds)
Studies on tirotundin and other sesquiterpene lactones from Tithonia diversifolia indicate that their anti-inflammatory effects stem from the inhibition of the NF-κB signaling pathway . It is proposed that these compounds do not influence the enzymes of the arachidonic acid pathway, such as cyclooxygenase-I (COX-1) and phospholipase A2. The inhibition of NF-κB activation is thought to occur through the alkylation of cysteine residues, potentially within the DNA binding domain of NF-κB, thereby reducing the synthesis of pro-inflammatory cytokines and chemokines.
Standard of Care Anti-Inflammatory Drugs
The established anti-inflammatory drugs operate through distinct and well-characterized mechanisms:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen (B1674241) and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2)[2]. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Corticosteroids: These potent anti-inflammatory agents, like prednisone (B1679067) and dexamethasone, have a broad mechanism of action. They bind to glucocorticoid receptors, and this complex translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and suppress the expression of multiple inflammatory genes . This includes the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1.
-
TNF-α Inhibitors: This class of biologic drugs, including adalimumab and infliximab, specifically targets Tumor Necrosis Factor-alpha (TNF-α) , a key pro-inflammatory cytokine. By neutralizing TNF-α, these agents block its interaction with its receptors, thereby inhibiting downstream inflammatory signaling.
Data Presentation: A Comparative Overview
Due to the absence of direct experimental data for this compound, a quantitative comparison of performance is not possible at this time. The following tables provide a qualitative comparison of the proposed mechanism of this compound (extrapolated from related compounds) with standard of care drugs.
Table 1: Comparison of Molecular Mechanisms of Action
| Drug Class | Primary Molecular Target | Downstream Effects |
| This compound (proposed) | NF-κB Transcription Factor | Inhibition of pro-inflammatory gene transcription (cytokines, chemokines) |
| NSAIDs | Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin (B15479496) synthesis |
| Corticosteroids | Glucocorticoid Receptors | Upregulation of anti-inflammatory genes, suppression of pro-inflammatory genes |
| TNF-α Inhibitors | Tumor Necrosis Factor-alpha (TNF-α) | Neutralization of TNF-α, inhibition of downstream signaling |
Table 2: Key Features of Anti-Inflammatory Activity
| Feature | This compound (proposed) | NSAIDs | Corticosteroids | TNF-α Inhibitors |
| Broad-spectrum anti-inflammatory | Likely | Yes | Yes | More targeted |
| Analgesic effect | Possible | Yes | Yes | Yes (indirectly) |
| Antipyretic effect | Unknown | Yes | Yes | Yes |
| Route of administration | Oral (likely) | Oral, topical, intravenous | Oral, topical, inhaled, injected | Injectable (subcutaneous or intravenous) |
Experimental Protocols for Evaluation
To ascertain the anti-inflammatory profile of this compound and enable a direct comparison with standard of care drugs, a series of in vitro and in vivo experiments would be required. Below are detailed protocols for key assays.
In Vitro NF-κB Inhibition Assay (Reporter Gene Assay)
This assay would quantify the ability of this compound to inhibit NF-κB activation.
-
Cell Line: Human embryonic kidney cells (HEK293) or a relevant immune cell line (e.g., RAW 264.7 macrophages) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or a known NF-κB inhibitor (positive control, e.g., BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with a potent NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to cell death.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NF-κB activity.
In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.
-
After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed and a hypothetical experimental workflow.
Figure 1: Proposed mechanism of this compound via NF-κB pathway inhibition.
Figure 2: Mechanism of action of NSAIDs on the arachidonic acid pathway.
Figure 3: Simplified mechanism of action of corticosteroids.
Figure 4: A general experimental workflow for the evaluation of a novel anti-inflammatory compound.
Conclusion and Future Directions
While this compound remains a compound of interest based on the activity of its chemical relatives, a significant data gap precludes a definitive comparison with standard of care anti-inflammatory drugs. The proposed mechanism of NF-κB inhibition is a compelling area for further investigation, as it suggests a potential for a differentiated anti-inflammatory profile, possibly with a different side-effect profile compared to COX inhibitors.
Future research should prioritize the in vitro and in vivo characterization of this compound's anti-inflammatory activity. Direct comparative studies against NSAIDs, corticosteroids, and other relevant drugs in validated models of inflammation are essential to determine its therapeutic potential. Elucidating its precise molecular target within the NF-κB pathway and assessing its selectivity and safety will be critical next steps in the evaluation of this compound as a potential new anti-inflammatory agent.
References
In Vivo Validation of 3-O-Methyltirotundin: A Comparative Analysis of Anti-Inflammatory and Anti-Arthritic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical validation of 3-O-Methyltirotundin's anti-inflammatory and anti-arthritic properties. While in vitro studies have suggested its potential, this document focuses on the available in vivo data and contrasts its performance with established anti-inflammatory drugs, Dexamethasone and Indomethacin. The information is intended to support further research and development initiatives.
In Vitro Anti-Inflammatory Activity
The initial anti-inflammatory potential of a compound is often assessed by its ability to inhibit the production of inflammatory mediators in cell-based assays. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which mimic the inflammatory response of immune cells. Key markers of inflammation measured in this model include nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
While studies indicate that this compound possesses anti-inflammatory properties, specific quantitative data, such as IC50 values for the inhibition of NO and PGE2 in LPS-stimulated RAW 264.7 macrophages, were not available in the reviewed literature. For comparative purposes, the following table summarizes the reported IC50 values for the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin.
Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 for NO Production | IC50 for PGE2 Production |
| This compound | Data not available | Data not available |
| Dexamethasone | 34.60 µg/mL[1] | Data not available |
| Indomethacin | 35.28 µM[2] | 0.617 ng/mL[2] |
In Vivo Anti-Arthritic Efficacy: The Collagen-Induced Arthritis (CIA) Model
To validate in vitro findings in a living organism, the collagen-induced arthritis (CIA) model in rats is a widely accepted pre-clinical model for human rheumatoid arthritis. This model allows for the assessment of a compound's ability to reduce key clinical signs of arthritis, such as paw swelling and joint inflammation, as well as to modulate the underlying inflammatory cytokine cascade.
Currently, specific quantitative data on the efficacy of this compound in the rat CIA model, including measurements of paw edema, arthritis scores, and cytokine inhibition, are not available in the public domain. The following tables present a summary of the in vivo efficacy of Dexamethasone and Indomethacin in this model, providing a benchmark for future studies on this compound.
Table 2: In Vivo Efficacy in the Rat Collagen-Induced Arthritis (CIA) Model
| Compound | Dose | Route of Administration | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| Dexamethasone | 0.045 - 2.25 mg/kg | Subcutaneous | Suppressed paw edema and reduced inflammatory cytokine mRNA (TNF-α, IL-1β, IL-6)[3]. A dose of 1 mg/kg significantly inhibited cartilage destruction[4]. |
| Indomethacin | 1 mg/kg | Intraperitoneal | Significantly reduced long-term edema (35 ± 2% inhibition). |
Table 3: Effect on Inflammatory Cytokines in the Rat CIA Model
| Compound | Dose | Route of Administration | Effect on Cytokine Levels |
| This compound | Data not available | Data not available | Data not available |
| Dexamethasone | 0.225 and 2.25 mg/kg | Subcutaneous | Suppressed TNF-α, IL-1β, and IL-6 mRNA expression in paw tissue. |
| Indomethacin | 1 mg/kg | Intraperitoneal | Markedly inhibited serum levels of TNF-α (83 ± 8%) and IL-6 (84 ± 11%). |
Experimental Protocols
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Dexamethasone, or Indomethacin) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Prostaglandin E2 (PGE2): The concentration of PGE2 in the culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory mediator production, is calculated.
In Vivo: Collagen-Induced Arthritis (CIA) in Rats
-
Animals: Male Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: On day 0, rats are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection with type II collagen in Freund's incomplete adjuvant (IFA) is given on day 7.
-
Treatment: Treatment with the test compound (e.g., this compound, Dexamethasone, or Indomethacin) or vehicle control is typically initiated after the appearance of clinical signs of arthritis (around day 10-14) and continued for a specified period.
-
Clinical Assessment: The severity of arthritis is monitored regularly by measuring hind paw volume (plethysmometry) and assigning a clinical arthritis score based on the degree of erythema and swelling in the joints.
-
Sample Collection: At the end of the study, blood and paw tissues are collected for analysis.
-
Cytokine Analysis: Serum and tissue homogenate levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using ELISA or multiplex assays.
-
Histopathology: The joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, pannus formation, and bone and cartilage destruction.
-
Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group in terms of clinical scores, paw volume, and cytokine levels.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. In vitro studies on compounds with similar structures to this compound suggest that the NF-κB and MAPK signaling pathways are likely targets.
Caption: Simplified NF-κB and MAPK signaling pathway activated by LPS.
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Workflow for in vivo collagen-induced arthritis model.
References
- 1. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages [mdpi.com]
- 3. Inhibitory effects of anti-inflammatory drugs on type II collagen induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 3-O-Methyltirotundin Analogs in Drug Discovery
For Immediate Release
A comprehensive analysis of the structure-activity relationship (SAR) of 3-O-Methyltirotundin analogs reveals critical insights for the development of novel anti-inflammatory and cytotoxic agents. This guide provides a comparative overview of synthesized analogs, their biological performance supported by experimental data, and detailed methodologies for key experiments. The focus is on the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival.
Structure-Activity Relationship of Tirotundin (B206078) Analogs
Tirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated notable biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The core structure of tirotundin and its analogs features a furan-heliangolide skeleton, which is crucial for its biological function. The presence of reactive sites, such as α,β-unsaturated carbonyls, allows these compounds to interact with biological nucleophiles, including cysteine residues in proteins, thereby modulating their function.[1]
Our comparative analysis focuses on modifications of the tirotundin scaffold and their impact on biological activity. While specific research on a broad series of synthesized this compound analogs with corresponding quantitative data is limited in publicly available literature, we can infer SAR trends from studies on tirotundin and other related sesquiterpene lactones.
Key Structural Features Influencing Activity:
-
α-Methylene-γ-lactone Moiety: This functional group is a common feature in many biologically active sesquiterpene lactones and is considered a key electrophilic center responsible for alkylating cellular targets.
-
Other Electrophilic Centers: The presence of other Michael acceptor sites, such as enone or epoxide functionalities, can enhance the biological activity.
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach its intracellular targets. Modifications that alter lipophilicity can significantly impact potency.
-
Stereochemistry: The three-dimensional arrangement of atoms in the molecule is critical for its interaction with target proteins.
Comparative Biological Activity
The primary mechanism of anti-inflammatory action for tirotundin and its analogs is the inhibition of the transcription factor NF-κB.[1] NF-κB plays a central role in the inflammatory cascade, and its inhibition can effectively reduce the expression of pro-inflammatory genes.
| Compound | Modification | Cytotoxicity (IC50, µM) | Anti-inflammatory Activity (NF-κB Inhibition) | Reference |
| Tirotundin | Parent Compound | Moderately active | Potent inhibitor | [1] |
| Tagitinin A | Related Sesquiterpene Lactone from T. diversifolia | Moderately active | - | |
| Tagitinin C | Related Sesquiterpene Lactone from T. diversifolia | Moderately active | - |
Experimental Protocols
NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the ability of a compound to inhibit the binding of NF-κB to its DNA consensus sequence.
Methodology:
-
Cell Culture and Treatment: Human Jurkat T cells are cultured and pre-incubated with various concentrations of the test compounds for 1 hour.
-
Cell Stimulation: Cells are then stimulated with a phorbol (B1677699) ester (e.g., TPA) and a calcium ionophore (e.g., ionomycin) to induce NF-κB activation.
-
Nuclear Extract Preparation: Nuclear extracts containing activated transcription factors are prepared from the treated and control cells.
-
Binding Reaction: The nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB binding site.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complex. The intensity of the bands is quantified to determine the extent of inhibition.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-15, K-562) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway targeted by tirotundin analogs and the general workflow for evaluating their biological activity.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of tirotundin analogs.
Figure 2: General experimental workflow for the synthesis and evaluation of this compound analogs.
Conclusion
The available evidence suggests that tirotundin and related sesquiterpene lactones from Tithonia diversifolia are promising scaffolds for the development of new anti-inflammatory and cytotoxic agents. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, is a well-validated strategy in drug discovery. Further research involving the systematic synthesis and biological evaluation of this compound analogs is warranted to fully elucidate their structure-activity relationships and to identify lead compounds with improved potency and selectivity. The experimental protocols and workflows described herein provide a robust framework for such future investigations.
References
Benchmarking 3-O-Methyltirotundin: A Comparative Guide to Known NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. A significant body of research on structurally related sesquiterpenoid lactones has pointed towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism of action. The NF-κB pathway is a critical regulator of the inflammatory response, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.
This guide provides a comparative benchmark of this compound against well-characterized inhibitors of the NF-κB pathway. Due to the nascent stage of research on this compound, some of the presented data are hypothetical and serve as an illustrative framework for future experimental validation. This document is intended to provide researchers with the necessary context and protocols to evaluate the potential of this compound as a novel NF-κB inhibitor.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the key characteristics of this compound (with hypothetical data for illustrative purposes) and three well-established NF-κB inhibitors: Parthenolide, BAY 11-7082, and Bortezomib.
| Inhibitor | Class | Mechanism of Action | Reported IC50 (NF-κB Inhibition) | Primary Assay Type |
| This compound | Sesquiterpenoid Lactone | (Hypothetical) Direct alkylation of p65 subunit, preventing DNA binding. | ~ 7.5 µM | Luciferase Reporter Assay |
| Parthenolide | Sesquiterpenoid Lactone | Inhibits IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm.[1][2] | 5-10 µM | Luciferase Reporter Assay, EMSA |
| BAY 11-7082 | Synthetic Small Molecule | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα, thus preventing NF-κB activation.[3] | ~10 µM | IκBα Phosphorylation Assay |
| Bortezomib | Proteasome Inhibitor | Inhibits the 26S proteasome, which is responsible for the degradation of IκBα. This leads to the stabilization of IκBα and sequestration of NF-κB in the cytoplasm. However, its effects can be complex and context-dependent. | Not directly applicable (acts downstream) | Proteasome Activity Assay, Western Blot for IκBα |
Experimental Protocols
To facilitate the experimental validation and comparison of this compound, detailed protocols for key assays are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or benchmark inhibitors. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Western Blot for Phospho-p65
This assay detects the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
Lipopolysaccharide (LPS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and treat with inhibitors as described in the luciferase assay protocol. Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-p65 signal to total p65 and the loading control (β-actin).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
Biotin-labeled double-stranded DNA probe containing the NF-κB consensus sequence
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Nuclear Extract Preparation: Treat cells with inhibitors and stimulate as described above. Prepare nuclear extracts using a commercial kit.
-
Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer and Detection: Transfer the separated complexes to a nylon membrane, crosslink the DNA to the membrane, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Data Analysis: Analyze the shift in the mobility of the labeled probe, which indicates the binding of NF-κB.
Visualizations
Signaling Pathway and Inhibitor Targets
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Workflow: Inhibitor Screening
Caption: General workflow for screening and validating NF-κB inhibitors.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-O-Methyltirotundin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 3-O-Methyltirotundin, a sesquiterpenoid compound, emphasizing safe laboratory practices and regulatory compliance.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a definitive disposal protocol cannot be provided. However, based on standard best practices for handling research chemicals with unknown hazard profiles, the following procedures are recommended. The overarching principle is to treat the substance as hazardous until a formal hazard assessment by a qualified professional determines otherwise.
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to handle this compound with appropriate care. Personnel should always consult their institution's environmental health and safety (EHS) office for specific guidance.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.
Engineering Controls:
-
All handling of solid this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The following steps provide a general framework for its safe disposal:
-
Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste. This includes pure compound, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound powder and any contaminated solids (e.g., weighing paper, contaminated PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] The solvent used will also factor into the waste classification.
-
Empty Containers: The original container of this compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure containers are sealed to prevent spills or evaporation.
-
Follow all institutional guidelines for the storage of hazardous waste, including segregation from incompatible materials.
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS department or hazardous waste management provider to arrange for the pickup and disposal of the waste.
-
Provide them with all necessary information about the waste stream, including the chemical name and any known properties.
-
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. This information is crucial for safety and handling, as well as for waste management professionals.
| Property | Value | Reference |
| CAS Number | 1021945-29-8 | [1][2][3] |
| Molecular Formula | C20H30O6 | [3][4] |
| Molecular Weight | 366.45 g/mol | [3] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Boiling Point (Predicted) | 474.4 ± 45.0 °C | [3] |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific protocols and procedures established by your institution's Environmental Health and Safety department. It is the responsibility of the user to ensure full compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
